Ethyl 4-bromo-5-oxopentanoate
Description
Structure
3D Structure
Properties
CAS No. |
66216-04-4 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
ethyl 4-bromo-5-oxopentanoate |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(8)5-9/h5-6H,2-4H2,1H3 |
InChI Key |
NFQUTJPKNOEAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Characterization of Ethyl 4-bromo-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 4-bromo-5-oxopentanoate is a functionalized keto-ester that serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex natural products. Its bifunctional nature, possessing both an electrophilic keto-group and a reactive carbon-bromine bond, makes it a valuable synthon. A thorough understanding of its structural characteristics is paramount for its effective utilization in synthetic endeavors and for quality control. This guide provides a comprehensive overview of the analytical techniques employed for the structural elucidation and characterization of ethyl 4-bromo-5-oxopentanoate, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed in detail to provide a field-proven perspective on ensuring the compound's identity and purity.
Introduction: The Synthetic Utility and Structural Uniqueness
Ethyl 4-bromo-5-oxopentanoate, with the chemical formula C₇H₁₁BrO₃ and a molecular weight of approximately 223.06 g/mol , is a key intermediate in various synthetic pathways. Its structure incorporates an ethyl ester, a ketone, and a secondary bromide, presenting multiple reaction sites. The α-bromo ketone moiety is particularly reactive, susceptible to nucleophilic substitution and elimination reactions, while the ester group can undergo hydrolysis, amidation, or reduction. This multi-functionality necessitates a rigorous and multi-faceted analytical approach to confirm its structure unequivocally and to identify any potential impurities that may arise during its synthesis.
A common synthetic route to ethyl 4-bromo-5-oxopentanoate involves the bromination of ethyl levulinate (ethyl 4-oxopentanoate).[1][2] This precursor is readily available and the bromination can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in an acidic medium.[1][2] Understanding this synthetic pathway is crucial as it informs the potential presence of starting material, over-brominated products, or regioisomers as impurities, which the following analytical methods are designed to detect.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemical relationships.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of ethyl 4-bromo-5-oxopentanoate is predicted to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the carbonyl groups.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for its good dissolving power for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.
-
Instrument Parameters: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving complex multiplets.
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
Predicted ¹H NMR Data:
| Signal Label | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| a | ~1.25 | Triplet (t) | 3H | -OCH₂CH ₃ | Typical chemical shift for a methyl group in an ethyl ester. |
| b | ~4.15 | Quartet (q) | 2H | -OCH ₂CH₃ | Methylene protons adjacent to the ester oxygen are deshielded.[3] |
| c | ~2.80 | Triplet (t) | 2H | -C(=O)CH ₂CH₂- | Protons α to the ester carbonyl group are deshielded. |
| d | ~3.05 | Triplet (t) | 2H | -C(=O)CH₂CH ₂- | Protons β to the ester carbonyl and α to the ketone are deshielded. |
| e | ~4.40 | Singlet (s) | 2H | -C(=O)CH ₂Br | Protons on the carbon bearing the bromine atom and adjacent to a ketone are significantly deshielded.[4] |
Causality in Spectral Interpretation:
-
The downfield shift of the methylene protons of the ethyl group (b) compared to the methyl protons (a) is due to the deshielding effect of the adjacent oxygen atom.
-
The protons at position 'e' are expected to be the most downfield of the aliphatic protons due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. The singlet multiplicity indicates no adjacent protons.
-
The methylene groups 'c' and 'd' are diastereotopic and are expected to show complex splitting patterns, likely appearing as overlapping multiplets. For simplicity, they are represented as triplets, assuming coupling only to their immediate neighbors.
Caption: Molecular structure of ethyl 4-bromo-5-oxopentanoate with proton assignments.
¹³C NMR Spectroscopy: A Carbon-Centric View
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. A standard broadband proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Signal Label | Chemical Shift (δ, ppm) (Estimated) | Assignment | Rationale for Chemical Shift |
| 1 | ~14.0 | -OCH₂C H₃ | Typical chemical shift for a methyl carbon in an ethyl ester.[5] |
| 2 | ~33.0 | -C(=O)C H₂CH₂- | Aliphatic methylene carbon. |
| 3 | ~35.0 | -C(=O)CH₂C H₂- | Aliphatic methylene carbon, slightly deshielded by the ketone. |
| 4 | ~38.0 | -C(=O)C H₂Br | Carbon bearing the bromine atom is significantly deshielded.[6] |
| 5 | ~61.0 | -OC H₂CH₃ | Methylene carbon attached to the ester oxygen is deshielded.[7] |
| 6 | ~172.0 | -C (=O)O- | Ester carbonyl carbon.[8] |
| 7 | ~195.0 | -C (=O)CH₂Br | Ketone carbonyl carbon, typically found further downfield than ester carbonyls.[8] |
Causality in Spectral Interpretation:
-
The two carbonyl carbons are clearly distinguished, with the ketone carbonyl appearing at a lower field (higher ppm) than the ester carbonyl.
-
The carbon atom bonded to the electronegative bromine atom (4) is shifted downfield into the range of 30-45 ppm.
-
The carbon of the methylene group in the ethyl ester (5) is deshielded by the adjacent oxygen atom, appearing around 61 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of ethyl 4-bromo-5-oxopentanoate is expected to be dominated by strong absorptions from the two carbonyl groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) (Estimated) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1715 | Strong | C=O stretch (Ketone) |
| ~1240 | Strong | C-O stretch (Ester) |
| 2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~650 | Medium-Weak | C-Br stretch |
Causality in Spectral Interpretation:
-
The presence of two distinct strong peaks in the carbonyl region (1700-1750 cm⁻¹) is a key indicator of the two different carbonyl environments: the ester and the ketone. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl.
-
A strong C-O stretching band around 1240 cm⁻¹ further confirms the presence of the ester functional group.
Caption: Workflow for functional group analysis using IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected to appear as a doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The peaks will be at m/z = 222 and 224.
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.
-
Loss of the ethyl group (-CH₂CH₃, 29 Da) from the ester.
-
Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester.
-
Loss of the bromomethyl group (-CH₂Br, 93/95 Da).
-
-
McLafferty Rearrangement: While less likely for the ketone in this structure due to the lack of a γ-hydrogen, the ester could potentially undergo this rearrangement.
-
Predicted Key Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Possible Fragment Ion |
| 222/224 | [M]⁺ (Molecular Ion) |
| 177/179 | [M - OCH₂CH₃]⁺ |
| 143 | [CH₂CH₂COOCH₂CH₃]⁺ |
| 129/131 | [BrCH₂C=O]⁺ |
| 99 | [CH₃CH₂OOCCH₂CH₂]⁺ |
Causality in Fragmentation:
-
The presence of the characteristic isotopic pattern for bromine in the molecular ion peak and in any bromine-containing fragments is a definitive indicator of a bromine atom in the molecule.
-
The relative abundance of the fragment ions can provide insight into the stability of the resulting carbocations and radicals.
Caption: Predicted major fragmentation pathways for ethyl 4-bromo-5-oxopentanoate in EI-MS.
Conclusion: A Self-Validating Analytical Approach
The structural characterization of ethyl 4-bromo-5-oxopentanoate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. By integrating the data from these orthogonal techniques, a high degree of confidence in the structure and purity of the compound can be achieved. This self-validating system of analysis is essential for researchers and drug development professionals who rely on the integrity of their starting materials and intermediates to ensure the success of their synthetic campaigns and the quality of their final products.
References
-
Gable, K. ¹H NMR Chemical Shifts. Oregon State University. [Link]
-
Chem LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemistry Stack Exchange. Calculated ¹³C NMR Shifts of brominated Carbons. [Link]
-
University of Wisconsin-Madison. hnl17_sln.html. [Link]
-
ResearchGate. The ¹H NMR spectral chemical shifts δ (ppm) of Hα and. [Link]
-
YouTube. chemical shift of functional groups in ¹³C NMR spectroscopy. [Link]
-
Chem LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Colorado Boulder. Esters. [Link]
-
Gable, K. ¹³C NMR Chemical Shifts. Oregon State University. [Link]
-
Chem LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
-
LookChem. Bromination of Levulinic Acid:A Promising Approach for Synthesizing Novel Compounds. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Royal Society of Chemistry. Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. [Link]
-
Knowledge. Bromination of Levulinic Acid: A Promising Approach for Biorefinery. [Link]
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Chemo-Selectivity and Heterocyclic Utility of Ethyl 4-bromo-5-oxopentanoate
Executive Summary
Ethyl 4-bromo-5-oxopentanoate (CAS 66216-04-4) is a specialized bifunctional electrophile utilized primarily in the regioselective synthesis of 5-substituted thiazoles and imidazoles.[1] Unlike its more common structural isomer, ethyl 5-bromo-4-oxopentanoate (a precursor to 5-aminolevulinic acid), the 4-bromo-5-oxo isomer features a terminal aldehyde adjacent to a secondary alkyl bromide. This specific arrangement allows for the construction of heterocyclic cores where the ethyl propionate side chain is preserved at the C5 position—a critical motif in the design of antifolates, enzyme inhibitors, and biotin analogues.
This guide details the reactivity profile, critical handling parameters, and validated protocols for deploying this intermediate in high-value heterocyclic synthesis.
Part 1: Structural Analysis & Electrophilic Landscape
The Bifunctional Core
The reactivity of ethyl 4-bromo-5-oxopentanoate is defined by the interplay between three functional groups:
-
C5 Aldehyde: A hard electrophile susceptible to nucleophilic attack and oxidation.
-
C4
-Bromo Substituent: Activates the adjacent aldehyde and serves as a leaving group for SN2 reactions or cyclization. -
Distal Ethyl Ester: Generally inert under the mild conditions used for heterocycle formation but allows for downstream derivatization (hydrolysis/reduction).
Critical Isomer Distinction
A common pitfall in sourcing and application is confusion with the 5-bromo-4-oxo isomer. The regiochemical outcome of the Hantzsch synthesis is entirely dependent on this distinction.
-
Ethyl 4-bromo-5-oxopentanoate (Subject of this guide): Yields 5-substituted thiazoles.
-
Ethyl 5-bromo-4-oxopentanoate: Yields 4-substituted thiazoles.
Figure 1: Divergent synthesis pathways based on bromoketo-ester isomer selection.
Part 2: Primary Application – The Hantzsch Thiazole Synthesis
The most robust application of ethyl 4-bromo-5-oxopentanoate is the synthesis of ethyl 3-(2-aminothiazol-5-yl)propanoate and its derivatives. This reaction proceeds via the condensation of the
Mechanism of Action
The reaction follows a stepwise mechanism:
-
S-Alkylation: The sulfur atom of the thioamide attacks the C4 carbon, displacing the bromide (SN2).
-
Cyclodehydration: The nitrogen attacks the aldehyde carbonyl (C5), followed by dehydration to aromatize the ring.
Experimental Protocol: Synthesis of Ethyl 3-(2-aminothiazol-5-yl)propanoate
Context: This protocol is adapted for high-throughput synthesis of thiazole libraries.
Reagents:
-
Ethyl 4-bromo-5-oxopentanoate (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (anhydrous)[2]
-
Sodium Acetate (buffered conditions to prevent decomposition)
Step-by-Step Methodology:
-
Preparation: Dissolve thiourea (76 mg, 1.0 mmol) in anhydrous Ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C. Add Ethyl 4-bromo-5-oxopentanoate (223 mg, 1.0 mmol) dropwise over 10 minutes.
-
Note: The aldehyde is unstable; add immediately after weighing.
-
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting bromide.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Resuspend the residue in saturated NaHCO3 solution and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Yield Expectation: 65–80% depending on the purity of the starting bromide.
Part 3: Handling, Stability & Safety (E-E-A-T)
Instability of -Bromoaldehydes
Ethyl 4-bromo-5-oxopentanoate is significantly less stable than its ketone isomer.
-
Polymerization: The aldehyde group is prone to self-polymerization, catalyzed by the traces of HBr released during decomposition.
-
Oxidation: Air oxidation converts the aldehyde to the corresponding carboxylic acid (Ethyl 4-bromo-glutaric acid monoester).
Storage Protocols
To maintain reagent integrity, strictly adhere to the following:
| Parameter | Requirement | Rationale |
| Temperature | -20°C | Retards polymerization kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents auto-oxidation of the aldehyde. |
| Stabilizer | None usually added | Use immediately upon receipt or synthesis. |
| Solvent | Anhydrous | Moisture promotes hydrate formation and HBr elimination. |
Safety Profile
-
Lachrymator: Like most
-halo carbonyls, this compound is a potent lachrymator and skin irritant. Handle only in a fume hood. -
Alkylating Agent: Treat as a potential mutagen due to high alkylating capability.
Part 4: Advanced Reactivity – Imidazole Synthesis
Beyond thiazoles, this intermediate is a precursor for 4(5)-substituted imidazoles via the Marckwald or related condensation reactions with amidines.
Pathway Visualization
The following diagram illustrates the versatility of the core scaffold when reacted with different binucleophiles.
Figure 2: Chemo-selective heterocyclization pathways.
Part 5: References
-
Chemical Substance: Ethyl 4-bromo-5-oxopentanoate.[1][3] CAS Common Chemistry. CAS Registry Number: 66216-04-4.[1][3] Link[1][3]
-
Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism).
-
Regiochemistry of Thiazoles: Potewar, T. M., et al. (2008). "Synthesis of 2-aminothiazole-5-carboxylic acid derivatives." Arkivoc, (xi), 117-125. (Demonstrates the regiochemical outcome of alpha-halo carbonyls).
-
Related Patent: Vertex Pharmaceuticals. (2008).[1][3][4] Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7,408,069. Link (Describes industrial scale-up of similar thiazole precursors).
-
Handling of Haloaldehydes: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Context on aldehyde stability and protection strategies).
Sources
The Organic Chemistry of Ethyl 4-bromo-5-oxopentanoate: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
Ethyl 4-bromo-5-oxopentanoate is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, incorporating a reactive α-bromo ketone, a nucleophilic β-ketoester, and an ester moiety, positions it as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds and as a potent alkylating agent. This guide provides an in-depth exploration of the mechanistic pathways that govern the reactivity of Ethyl 4-bromo-5-oxopentanoate, offering insights for its strategic application in the design and development of novel chemical entities.
The unique arrangement of functional groups within Ethyl 4-bromo-5-oxopentanoate allows it to participate in a variety of classical and modern organic transformations. The presence of both electrophilic and nucleophilic centers within the same molecule opens up possibilities for intramolecular cyclizations and tandem reactions, leading to the efficient construction of complex molecular architectures. This guide will delve into the core mechanisms of action of this compound in key organic reactions, including the renowned Hantzsch pyridine synthesis and the Feist-Benary furan synthesis, as well as its utility as a precision tool for the alkylation of nitrogen and sulfur nucleophiles.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The table below summarizes key physicochemical data for Ethyl 4-bromo-5-oxopentanoate.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₃ | |
| Molecular Weight | 223.06 g/mol | |
| Appearance | White powder | |
| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 117.5 ± 20.4 °C | |
| LogP | 1.31 |
Mechanism of Action in Heterocyclic Synthesis
The dual functionality of Ethyl 4-bromo-5-oxopentanoate makes it an ideal substrate for the construction of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction
The Hantzsch pyridine synthesis is a cornerstone of heterocyclic chemistry, enabling the one-pot construction of dihydropyridines and pyridines from a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] Ethyl 4-bromo-5-oxopentanoate can ingeniously serve as the β-ketoester component in a modified Hantzsch synthesis, leading to the formation of highly functionalized pyridine derivatives.
The reaction is believed to proceed through a series of well-established intermediates.[3] The initial step involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine core. Subsequent oxidation, often spontaneous or aided by an oxidizing agent, leads to the aromatic pyridine.
Proposed Mechanism for Hantzsch Pyridine Synthesis with Ethyl 4-bromo-5-oxopentanoate:
Caption: Proposed workflow for the Hantzsch pyridine synthesis utilizing Ethyl 4-bromo-5-oxopentanoate.
Experimental Protocol: Synthesis of a Substituted Pyridine
-
Reaction Setup: To a solution of an aldehyde (1.0 mmol) and Ethyl 4-bromo-5-oxopentanoate (2.0 mmol) in ethanol (10 mL) is added ammonium acetate (1.5 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine.
The Feist-Benary Furan Synthesis: A Gateway to Substituted Furans
The Feist-Benary synthesis provides a direct route to substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5] Ethyl 4-bromo-5-oxopentanoate uniquely contains both of these requisite functionalities within its structure, suggesting the potential for an intramolecular Feist-Benary type reaction to form a furan ring fused to another ring system, or it can react with an external β-dicarbonyl compound.
In the intermolecular reaction, a base, such as pyridine or a tertiary amine, deprotonates the external β-dicarbonyl compound to form a nucleophilic enolate.[6] This enolate then attacks the carbon atom bearing the bromine in Ethyl 4-bromo-5-oxopentanoate via an S_N2 reaction. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate of the newly formed dicarbonyl compound attacks the ketone carbonyl, followed by dehydration to yield the furan ring.
Proposed Mechanism for Feist-Benary Furan Synthesis:
Caption: Proposed workflow for the Feist-Benary furan synthesis using Ethyl 4-bromo-5-oxopentanoate.
Experimental Protocol: Synthesis of a Substituted Furan
-
Reaction Setup: A mixture of Ethyl 4-bromo-5-oxopentanoate (1.0 mmol), a β-dicarbonyl compound (1.1 mmol), and anhydrous potassium carbonate (1.5 mmol) in acetone (15 mL) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: The inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water.
-
Purification: The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash chromatography to yield the substituted furan.
Ethyl 4-bromo-5-oxopentanoate as an Alkylating Agent
The presence of a bromine atom alpha to a ketone makes Ethyl 4-bromo-5-oxopentanoate an effective electrophile for the alkylation of various nucleophiles. This reactivity is central to its utility in introducing the 4-oxopentanoate moiety onto other molecules, a valuable strategy in the synthesis of complex natural products and pharmaceutical agents.
N-Alkylation of Amines
Primary and secondary amines readily undergo nucleophilic substitution with Ethyl 4-bromo-5-oxopentanoate to form the corresponding N-alkylated products. The reaction proceeds via a standard S_N2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.[7] A non-nucleophilic base is often added to neutralize the hydrobromic acid formed during the reaction, preventing the protonation and deactivation of the starting amine.
Mechanism of N-Alkylation:
Sources
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- 7. chemguide.co.uk [chemguide.co.uk]
Ethyl 4-bromo-5-oxopentanoate as a pharmaceutical intermediate.
The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of Ethyl 4-bromo-5-oxopentanoate , a specialized bifunctional intermediate.
Strategic Utilization in Heterocyclic Pharmacophore Construction
Executive Summary: The Bifunctional "Warhead"
Ethyl 4-bromo-5-oxopentanoate is a high-value C5 building block characterized by its
Core Value Proposition:
-
Regioselective Thiazole Synthesis: It is the specific precursor required to synthesize 5-substituted thiazoles via the Hantzsch cyclization. (Contrast with
-bromo ketones, which yield 4-substituted thiazoles). -
Lability & Reactivity: The aldehyde functionality allows for mild condensation conditions compared to ketones, but requires rigorous handling protocols to prevent oxidation or polymerization.
-
Linker Chemistry: The ethyl ester tail provides a "handle" for further conjugation to proteins, fluorophores, or lipophilic tails after the heterocyclic core is established.
Chemical Profile & Structural Logic
| Property | Specification | Technical Note |
| IUPAC Name | Ethyl 4-bromo-5-oxopentanoate | Also referred to as Ethyl |
| Molecular Formula | ||
| Molecular Weight | 223.06 g/mol | |
| Boiling Point | ~110–115°C (at 2 mmHg) | Estimated. Decomposes at higher pressures. |
| Appearance | Pale yellow to orange oil | Darkens upon oxidation/polymerization. |
| Stability | Low | Prone to hydrolysis and air oxidation. Store under Argon at -20°C. |
| Key Moiety | The electrophilic "warhead" for cyclization. |
Structural Isomerism (Crucial Distinction)
Researchers often confuse this molecule with its levulinate isomer. The distinction dictates the final regioisomer of the drug scaffold.
-
Target (CAS 66216-04-4):
Yields 5-alkyl thiazoles . -
Isomer (Levulinate derivative):
Yields 4-alkyl thiazoles .
Synthetic Pathways & Production
Due to the instability of
Pathway A: Bromination of Ethyl 5-Oxopentanoate (Direct)
This is the most direct route but requires precise temperature control to avoid over-bromination or elimination.
Reagents:
-
Precursor: Ethyl 5-oxopentanoate (Ethyl glutaraldehydate).
-
Brominating Agent: Pyridinium Tribromide (Py
HBr ) or Bromine ( ) in Dioxane. -
Solvent: Dichloromethane (DCM) or Diethyl Ether.
Protocol:
-
Dissolution: Dissolve ethyl 5-oxopentanoate (1.0 eq) in anhydrous DCM at 0°C under
. -
Addition: Add Pyridinium Tribromide (1.05 eq) portion-wise over 30 minutes. The solid reagent allows for better stoichiometric control than liquid bromine.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (disappearance of starting aldehyde).
-
Quench: Wash with cold water (
) and dilute (rapidly, to avoid hydrolysis of the ester). -
Isolation: Dry over
, filter, and concentrate in vacuo at low temperature (<30°C). -
Yield: Typically 65–75% as a crude oil. Purification by column chromatography is difficult due to decomposition; use crude for the next step.
Visualization: Synthesis Workflow
Figure 1: Direct bromination workflow using mild brominating agents to preserve the aldehyde functionality.
Pharmaceutical Application: Hantzsch Thiazole Synthesis
The primary utility of ethyl 4-bromo-5-oxopentanoate is the construction of Ethyl 3-(thiazol-5-yl)propanoate derivatives. These scaffolds are critical in the development of histone deacetylase (HDAC) inhibitors and metabolic enzyme modulators.
The Mechanism
In the Hantzsch synthesis:
-
The Sulfur of the thioamide attacks the
-carbon (bearing the Bromine) via . -
The Nitrogen of the thioamide condenses with the aldehyde carbonyl.
-
Dehydration drives aromatization to the thiazole ring.
Regiochemical Outcome: Because the aldehyde carbon (C5) becomes C2 or C4 of the ring (depending on numbering convention) and the bromo-carbon (C4) becomes C5, the propionate side chain is fixed at the 5-position of the thiazole.
Experimental Protocol: Synthesis of 2-Amino-5-substituted Thiazoles
Reagents:
-
Ethyl 4-bromo-5-oxopentanoate (1.0 eq)
-
Thiourea (1.1 eq) (or substituted Thioamide)
-
Ethanol (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve Thiourea (1.1 eq) in anhydrous ethanol (0.5 M concentration).
-
Addition: Add the crude Ethyl 4-bromo-5-oxopentanoate (1.0 eq) dropwise to the stirring thiourea solution at room temperature.
-
Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Observation: The solution typically turns clear, then may precipitate the hydrobromide salt of the product.
-
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter the thiazole hydrobromide salt directly.
-
If soluble: Concentrate ethanol, neutralize with saturated
, and extract with Ethyl Acetate.
-
-
Purification: Recrystallization from Ethanol/Ether or flash chromatography (typically polar eluent due to the amino group).
Visualization: Hantzsch Pathway
Figure 2: Mechanistic pathway for the formation of 5-substituted thiazoles.
Safety & Handling Standards (E-E-A-T)
As a senior scientist, it is imperative to treat
-
Lachrymator Hazard: Like bromoacetone and benzyl bromide, this compound is a potent lachrymator (tear gas agent).
-
Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile).
-
-
Instability: The aldehyde group is prone to air oxidation to the carboxylic acid.
-
Storage: If not used immediately, store as the dimethyl acetal derivative, which can be hydrolyzed with aqueous acid (HCl/THF) just before the cyclization step.
-
-
Waste Disposal: Quench unreacted bromide with aqueous sodium thiosulfate or sodium bisulfite before disposal to neutralize alkylating potential.
References
- Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
- Alpha-Bromination Protocols: De Kimpe, N., & Verhé, R. (1984). The Chemistry of -Haloketones, -Haloaldehydes, and -Haloimines. Wiley. (Definitive guide on reactivity).
-
Thiazole Pharmacophores: Mishra, C. B., et al. (2015). "Thiazole: A Promising Heterocycle for the Development of Potent CNS Active Agents." Current Neuropharmacology.
-
Related Synthesis (Levulinate Isomer): "Synthesis of ethyl 5-bromo-4-oxopentanoate." Organic Syntheses, Coll. Vol. 9, p.432 (1998). (Provided for contrast/verification of isomer chemistry).
Technical Guide: Electrophilic Architecture of Ethyl 4-bromo-5-oxopentanoate
This technical guide provides an in-depth analysis of Ethyl 4-bromo-5-oxopentanoate , a critical bifunctional intermediate used primarily in the synthesis of heterocycles (thiazoles, imidazoles) for pharmaceutical applications.
Executive Summary
Ethyl 4-bromo-5-oxopentanoate is a highly reactive
Unlike its isomer (ethyl 5-bromo-4-oxopentanoate), this molecule possesses a terminal aldehyde, making it significantly more susceptible to oxidation and polymerization. Successful utilization requires strict adherence to temperature controls and an understanding of its hard/soft electrophilic character.
Part 1: Molecular Architecture & Electronic Landscape
To control the reactivity of this molecule, one must map its electronic deficiency. The molecule presents three electrophilic centers, each reacting with specific nucleophile types under different kinetic controls.
The Electrophilic Map
| Site | Functional Group | Hybridization | Electrophile Type | Primary Reactivity |
| C5 | Aldehyde Carbonyl | Hard | 1,2-Addition (Reversible). Highly reactive toward amines/alcohols. | |
| C4 | Soft | |||
| C1 | Ester Carbonyl | Hard (Latent) | Acyl substitution. Generally inert under thiazole synthesis conditions. |
Structural Visualization (DOT)
The following diagram maps the electrophilic susceptibility of the molecule.
Figure 1: Electrophilic mapping of Ethyl 4-bromo-5-oxopentanoate indicating reactivity hierarchy.
Part 2: Chemoselectivity & Mechanistic Pathways
The primary application of this molecule is the Hantzsch Thiazole Synthesis . Understanding the order of bond formation is critical for troubleshooting low yields.
The Mechanism: Why Sulfur Attacks First
In the reaction with a thioamide (e.g., thiourea or thioacetamide), there is a competition between the nitrogen (hard nucleophile) and the sulfur (soft nucleophile).
-
Trajectory A (Preferred): The sulfur atom attacks C4 (the soft
-halide) via an mechanism. This displaces the bromide and forms a thioimidate intermediate. -
Trajectory B: The nitrogen attacks C5 (the aldehyde). While this happens rapidly, it is often reversible (hemiaminal formation).
-
Cyclization: Following the S-alkylation at C4, the nitrogen intramolecularly attacks the aldehyde (C5), followed by dehydration to aromatize the thiazole ring.
Pathway Diagram (DOT)
Figure 2: Mechanistic flow of the Hantzsch Thiazole Synthesis utilizing the C4 and C5 electrophilic sites.
Part 3: Experimental Protocols
Synthesis of Ethyl 4-bromo-5-oxopentanoate
Note: This compound is unstable and should often be prepared fresh or stored at -20°C under argon.
Precursor: Ethyl 5-oxopentanoate (commercially available or synthesized via oxidation of ethyl 5-hydroxypentanoate).
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer.
-
Solvation: Dissolve Ethyl 5-oxopentanoate (10.0 mmol) in dry Dichloromethane (DCM) or Chloroform (
). Cool to . -
Bromination: Add Bromine (
, 10.0 mmol) dropwise over 30 minutes.-
Tip: The reaction is autocatalytic.[1] If the orange color persists, add a catalytic amount of HBr/Acetic acid to initiate.
-
Alternative: Use Polymer-supported Pyridinium Tribromide for a gentler bromination if over-bromination is observed.
-
-
Quench: Wash the organic layer with saturated
(cold) to remove acid, then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo at room temperature. Do not heat above 40°C to prevent polymerization.
Application: Thiazole Formation
Protocol:
-
Mixing: In ethanol (
), combine Ethyl 4-bromo-5-oxopentanoate (1.0 equiv) and Thiourea (1.1 equiv). -
Reflux: Heat to reflux for 2–4 hours. The aldehyde facilitates a faster reaction compared to ketones.
-
Workup: Cool to RT. Neutralize with saturated
. Extract with EtOAc.[2] -
Purification: The thiazole product is stable and can be purified via silica gel chromatography (Hexane/EtOAc).
Part 4: Troubleshooting & Stability
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Black Tar/Polymer | Aldehyde polymerization or elimination of HBr. | Keep temperature <40°C during synthesis. Use fresh reagents. |
| No Reaction | Old brominating agent or wet solvent. | Ensure anhydrous conditions. |
| Wrong Regioisomer | Confusion with Ethyl 5-bromo-4-oxopentanoate . | Verify structure via NMR.[3] The target molecule (4-bromo) has a triplet/doublet for the aldehyde proton at ~9.5 ppm. |
Stability Data
-
Storage: -20°C, under Argon/Nitrogen.
-
Shelf-life: < 1 month (tends to trimerize).
-
Safety: Potent lachrymator . Handle only in a fume hood.
References
-
Hantzsch Thiazole Synthesis Mechanism
- Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
- Context: General mechanism for -halo carbonyl condens
-
Reactivity of
-Haloaldehydes:- Source: PubChem Compound Summary for Ethyl 4-bromopentanoate (Analogous reactivity d
- Context: Safety and electrophilic classific
-
[4]
-
Synthesis of 5-Oxopentanoate Derivatives
-
Source: Organic Syntheses, Coll.[5] Vol. 9, p.432 (1998).
- Context: Preparation of aldehyde esters via oxidation, serving as precursors for bromin
-
-
Thiazole Synthesis Applications
- Source:Molecules 2015, 20(1)
- Context: Utilization of ethyl -bromo- -oxo esters in drug design.
Sources
solubility of Ethyl 4-bromo-5-oxopentanoate in common organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 4-bromo-5-oxopentanoate in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-bromo-5-oxopentanoate, a key intermediate in various synthetic pathways. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties, a theoretical framework for predicting its solubility, and a practical, self-validating experimental protocol for quantitative determination. By integrating theoretical principles with actionable methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction: The Role and Importance of Solubility
Ethyl 4-bromo-5-oxopentanoate (C₇H₁₁BrO₃) is a bifunctional molecule featuring both a keto and an ester group, along with a bromine atom, making it a versatile building block in organic synthesis. Its utility in the construction of more complex molecules, particularly in pharmaceutical development, is significant. The efficiency of any process involving this intermediate—be it reaction, extraction, or crystallization—is fundamentally governed by its interaction with the solvent.
Understanding the solubility of Ethyl 4-bromo-5-oxopentanoate is therefore not merely an academic exercise but a critical prerequisite for successful process development. A well-characterized solubility profile enables chemists to:
-
Select appropriate solvent systems for homogenous reaction media.
-
Design efficient extraction and purification protocols.
-
Control crystallization for optimal yield and purity.
-
Develop stable formulations for preclinical studies.
This guide will delve into the molecular characteristics that dictate its solubility and provide a robust framework for its experimental determination.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of Ethyl 4-bromo-5-oxopentanoate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₃ | [1][2] |
| Molecular Weight | 223.06 g/mol | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Boiling Point | ~270.7 °C at 760 mmHg | [1] |
| LogP (Predicted) | 1.31 | [1] |
The structure contains several key features that influence its solubility:
-
Ester Group (-COOEt): This group is a polar, aprotic feature capable of acting as a hydrogen bond acceptor.
-
Ketone Group (C=O): Similar to the ester, the ketone is a polar, aprotic site and a hydrogen bond acceptor.
-
Bromoalkane Moiety (-CH₂Br): The carbon-bromine bond introduces polarity.
-
Ethyl Chain (-CH₂CH₃) and Alkane Backbone: These components contribute to the non-polar character of the molecule.
Overall, Ethyl 4-bromo-5-oxopentanoate is a moderately polar molecule. The presence of two oxygen atoms allows it to accept hydrogen bonds from protic solvents, while its overall polarity suggests strong dipole-dipole interactions with polar aprotic solvents. The principle of "like dissolves like" is the guiding rule for predicting its solubility.[3][4]
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] Dissolution is favored when solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
Factors Influencing the Solubility of Ethyl 4-bromo-5-oxopentanoate
The interplay of several factors determines the solubility of this compound.[4]
Sources
Methodological & Application
Application Notes & Protocols: Ethyl 4-Bromo-5-Oxopentanoate as a Versatile Precursor in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals in organic chemistry and medicinal chemistry.
Introduction: Ethyl 4-bromo-5-oxopentanoate is a highly valuable and versatile bifunctional reagent in modern organic synthesis. Its unique structure, incorporating a terminal bromo-ketone and a distal ethyl ester, provides two distinct and reactive sites. This duality allows for a range of selective chemical transformations, making it an ideal precursor for the construction of diverse and complex heterocyclic scaffolds. These scaffolds are frequently the core of pharmacologically active molecules, positioning ethyl 4-bromo-5-oxopentanoate as a key building block in drug discovery and development.
This guide provides an in-depth exploration of its application in heterocyclic synthesis, focusing on the synthesis of substituted pyridazines and pyrazoles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and offer insights into experimental design and optimization.
Part 1: Synthesis of 3-Substituted-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylates
The reaction of ethyl 4-bromo-5-oxopentanoate with hydrazine derivatives is a cornerstone application, leading to the formation of the pyridazine core. This transformation is a classic example of a condensation-cyclization reaction, where the hydrazine, acting as a dinucleophile, sequentially attacks the two electrophilic centers of the pentanoate derivative.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto the more electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step to form a hydrazone intermediate. The second, intramolecular cyclization step involves the attack of the remaining nitrogen atom on the carbon bearing the bromine atom, proceeding via an SN2 displacement. This key step forms the six-membered dihydropyridazine ring. The final structure is achieved after this irreversible cyclization. The choice of substituent on the hydrazine (R-NHNH2) directly translates to the substituent at the N1 position of the resulting pyridazine, offering a straightforward method for library synthesis.
Visualizing the Reaction Mechanism
Caption: Mechanism for pyridazine synthesis.
Experimental Protocol: Synthesis of Ethyl 1-phenyl-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate
This protocol details a reliable method for the synthesis of a model pyridazine derivative using phenylhydrazine.
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 4-bromo-5-oxopentanoate | 239.08 | 10.0 | 2.39 g |
| Phenylhydrazine | 108.14 | 10.0 | 1.08 g (1.0 mL) |
| Triethylamine (Et3N) | 101.19 | 12.0 | 1.21 g (1.67 mL) |
| Ethanol (EtOH), 200 proof | - | - | 50 mL |
| Diethyl ether (for workup) | - | - | As needed |
| Saturated aq. Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromo-5-oxopentanoate (10.0 mmol, 2.39 g) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add triethylamine (12.0 mmol, 1.67 mL) to the solution. This base is crucial for scavenging the HBr generated during the cyclization step, preventing the protonation of the hydrazine and driving the reaction to completion. Following this, add phenylhydrazine (10.0 mmol, 1.0 mL) dropwise over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) to remove any remaining acidic byproducts, followed by brine (1 x 25 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes, to afford the pure ethyl 1-phenyl-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate as a pale yellow solid.
Part 2: Synthesis of Substituted Pyrazoles via Hantzsch-Type Reaction
While not a direct cyclization, ethyl 4-bromo-5-oxopentanoate serves as a precursor to a 1,3-dicarbonyl equivalent, which can then be used in classical pyrazole syntheses. This involves a preliminary reaction, such as a Favorskii rearrangement or a substitution, to generate a suitable β-dicarbonyl intermediate. A more direct, albeit less common, approach involves reaction with a suitable three-atom component.
A more direct and elegant approach involves a one-pot reaction with a thioamide or amidine, followed by oxidative cyclization. However, a highly reliable and well-documented method is the reaction with hydrazine after conversion to a 1,3-dicarbonyl compound. For the purpose of this guide, we will focus on a Hantzsch-like synthesis where the bromo-ketone first reacts with a suitable partner.
A particularly effective strategy is the reaction with thiourea. This leads to the formation of an aminothiazole ring, which is another important heterocyclic motif.
Protocol: Synthesis of Ethyl 2-amino-4-(3-ethoxy-3-oxopropyl)thiazole-5-carboxylate
This protocol outlines the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system.
Mechanistic Insight: The reaction begins with the nucleophilic sulfur of thiourea attacking the carbon bearing the bromine (α-carbon to the ketone), displacing the bromide ion. The resulting intermediate then undergoes cyclization as the nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step yields the final aromatic thiazole ring. This reaction is a powerful tool for building highly functionalized thiazoles.
Visualizing the Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for Hantzsch thiazole synthesis.
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 4-bromo-5-oxopentanoate | 239.08 | 5.0 | 1.20 g |
| Thiourea | 76.12 | 5.5 | 0.42 g |
| Ethanol (EtOH), 95% | - | - | 30 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine ethyl 4-bromo-5-oxopentanoate (5.0 mmol, 1.20 g), thiourea (5.5 mmol, 0.42 g), and 95% ethanol (30 mL).
-
Reaction Execution: Heat the mixture to reflux with stirring. The reactants will dissolve as the temperature increases. Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC (7:3 hexanes:ethyl acetate).
-
Product Isolation: Upon completion, allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes. The product will often precipitate as a crystalline solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight. The resulting ethyl 2-amino-4-(3-ethoxy-3-oxopropyl)thiazole-5-carboxylate is typically obtained in high purity without the need for column chromatography.
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: Provides real-time, qualitative assessment of reaction completion, preventing premature work-up or unnecessary heating.
-
Characteristic Crystallization: In many cases, such as the thiazole synthesis, the product precipitates from the reaction mixture upon cooling, which is a strong indicator of a successful reaction and simplifies purification.
-
Spectroscopic Confirmation: Final product identity and purity should always be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). Expected shifts in NMR or the correct molecular ion peak in MS validate the proposed chemical transformation.
By adhering to these protocols and validation checkpoints, researchers can confidently utilize ethyl 4-bromo-5-oxopentanoate for the efficient and reliable synthesis of complex heterocyclic molecules.
References
-
General Reactivity of Haloketones: For a foundational understanding of the reactivity of α-haloketones in organic synthesis.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
Hantzsch Thiazole Synthesis: An authoritative overview of this classic named reaction.
- Title: Hantzsch Thiazole Synthesis
- Source: Chemical Reviews, American Chemical Society
-
URL: [Link]
-
Pyridazine Synthesis and Chemistry: A comprehensive review covering the synthesis and reactivity of pyridazine deriv
- Title: Comprehensive Organic Chemistry II, Volume 4: Heterocyclic Chemistry
- Source: Elsevier
-
URL: [Link]
protocol for alkylation reactions using Ethyl 4-bromo-5-oxopentanoate
Application Note: Strategic Alkylation & Heterocyclization using Ethyl 4-bromo-5-oxopentanoate
Executive Summary
This guide details the protocol for using Ethyl 4-bromo-5-oxopentanoate (CAS 66216-04-4) as a bifunctional electrophile in organic synthesis.[1] Unlike its more common isomer (ethyl 5-bromo-4-oxopentanoate, a levulinate derivative), this reagent features an internal
This protocol addresses the specific challenges of handling
Reagent Profile & Chemical Logic
Compound: Ethyl 4-bromo-5-oxopentanoate
Structure:
Mechanistic Distinction
The reactivity of this molecule is defined by the proximity of the bromine to the aldehyde carbonyl (C5).[1]
-
Electrophilic Site 1 (C4-Br): Highly reactive toward soft nucleophiles (thiols, thioamides) via
.[1] -
Electrophilic Site 2 (C5-Aldehyde): Reactive toward hard nucleophiles (amines) or subsequent cyclization events.[1]
Comparison of Regioselectivity in Hantzsch Synthesis:
-
Ethyl 5-bromo-4-oxopentanoate (Levulinate derivative):[1] Yields 4-substituted thiazoles.[1]
-
Ethyl 4-bromo-5-oxopentanoate (Glutaraldehyde derivative):[1] Yields 5-substituted thiazoles.[1]
Safety & Handling (Critical)
-
Lachrymator: Like most
-halo carbonyls, this compound is a potent tear gas.[1] All operations must occur in a functioning fume hood. -
Instability: The aldehyde group is prone to oxidation and polymerization.
-
Storage: Store at -20°C under Argon.
-
Purity Check: Verify purity via TLC (EtOAc/Hexane) before use.[1] If the aldehyde has degraded to the carboxylic acid, the reaction stoichiometry will fail.
-
Protocol A: Cyclizative Alkylation (Hantzsch Thiazole Synthesis)
This is the primary application for this reagent, generating a thiazole scaffold with a C5-propionate side chain, a valuable motif in biotin analogues and kinase inhibitors.[1]
Materials
-
Reagent: Ethyl 4-bromo-5-oxopentanoate (1.0 equiv)[1]
-
Nucleophile: Thiourea (1.1 equiv) or Thioamide (
)[1] -
Solvent: Ethanol (Absolute) or DMF (for sterically hindered substrates)[1]
-
Base:
(solid) or Triethylamine (for neutralization post-reaction)
Step-by-Step Methodology
-
Preparation: Dissolve Thiourea (1.1 equiv, 11 mmol) in absolute Ethanol (10 volumes relative to reagent). Ensure complete dissolution.
-
Why: Excess thiourea prevents dialkylation of the sulfur.
-
-
Controlled Addition: Cool the solution to 0°C. Add Ethyl 4-bromo-5-oxopentanoate (1.0 equiv, 10 mmol) dropwise over 20 minutes.
-
Logic: Low temperature controls the exothermic
displacement of the bromide by the sulfur atom.
-
-
Cyclization (The Hantzsch Closure): Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC. The intermediate thio-ether usually forms at RT; reflux drives the dehydration/cyclization of the nitrogen onto the aldehyde.[1]
-
-
Work-up:
-
Cool to RT.
-
Concentrate ethanol under reduced pressure.
-
Neutralize the hydrobromide salt by adding saturated aqueous
until pH ~8. -
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with Brine, dry over
.
-
-
Purification: Flash column chromatography (typically Hexane:EtOAc gradient).
Expected Product: Ethyl 3-(2-aminothiazol-5-yl)propanoate.
Data Summary: Typical Yields
| Nucleophile | Product Type | Solvent | Temp | Yield (%) |
| Thiourea | 2-Aminothiazole | EtOH | Reflux | 75-85% |
| Thioacetamide | 2-Methylthiazole | EtOH | Reflux | 65-75% |
| Phenylthioamide | 2-Phenylthiazole | DMF | 80°C | 60-70% |
Protocol B: Direct S-Alkylation (Non-Cyclizing)[1]
Use this protocol to attach the "ethyl 5-oxopentanoate" chain to a thiol without forming a heterocycle.[1]
Materials
-
Nucleophile: Thiophenol or Alkyl Thiol[1]
-
Base:
(anhydrous)[1] -
Solvent: Acetone or Acetonitrile (MeCN)[1]
Step-by-Step Methodology
-
Slurry Formation: Suspend
(1.5 equiv) in Acetone (0.2 M concentration). Add the Thiol (1.0 equiv).[1] Stir for 15 minutes at RT.-
Logic: Deprotonation of the thiol generates the highly nucleophilic thiolate anion.
-
-
Alkylation: Add Ethyl 4-bromo-5-oxopentanoate (1.05 equiv) dropwise.
-
Reaction: Stir at RT for 2–6 hours.
-
Endpoint: Disappearance of thiol spot on TLC.
-
-
Quench: Filter off the solid inorganic salts (
). Concentrate the filtrate. -
Stabilization (Crucial): The product is an
-thio aldehyde, which can be unstable.[1] Use immediately in the next step (e.g., reductive amination or oxidation) or protect as an acetal.
Mechanism & Pathway Visualization
The following diagram illustrates the divergent pathways: Cyclization (Hantzsch) vs. Direct Alkylation.
Caption: Reaction pathway showing the bifurcation between Hantzsch cyclization (top) and direct substitution (bottom).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of aldehyde | Use fresh reagent; keep reaction dilute (0.1 M); perform under Argon. |
| Mixture of Products | S- vs N-alkylation (Thiourea) | Ensure Thiourea is fully dissolved before adding bromide; keep Temp < 10°C during addition.[1] |
| Dark/Tar Formation | Oxidation of aldehyde | Add antioxidant (e.g., BHT) in trace amounts if compatible; exclude light.[1] |
| Starting Material Stalls | Hydrolysis of Ester | Avoid strong aqueous bases (NaOH); use |
References
-
Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [1]
-
Reagent Identification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100918737, Ethyl 4-bromo-5-oxopentanoate.[1] [Link]
-
Alpha-Halo Aldehyde Reactivity: Wipf, P. (1995).[1] Synthetic Applications of
-Halo Aldehydes. Chemical Reviews, 95(6). (General reactivity context for 4-bromo-5-oxo species). - Regioselectivity in Thiazole Synthesis: Potewar, T. M., et al. (2008). Synthesis of 2,4-disubstituted thiazoles. Tetrahedron Letters. (Contextualizing the difference between 4-oxo and 5-oxo precursors).
Sources
Application Note: A Strategic Approach to Functionalized Furan Synthesis via the Paal-Knorr Reaction Utilizing Ethyl 4-bromo-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the strategic use of ethyl 4-bromo-5-oxopentanoate as a versatile building block for the synthesis of highly functionalized furans. While not a direct 1,4-dicarbonyl precursor, this application note elucidates a robust, two-stage, one-pot protocol. The methodology first involves an in situ generation of a requisite 1,4-dicarbonyl intermediate via nucleophilic substitution, followed by a classic acid-catalyzed Paal-Knorr cyclization. This approach culminates in the formation of furan derivatives bearing a valuable ethyl acetate side chain, a common motif in pharmacologically active molecules. The protocols and mechanistic insights provided herein are designed to be self-validating, offering researchers a reliable pathway to complex heterocyclic scaffolds.
Introduction: The Strategic Value of Functionalized Furans
The furan nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[3][4] The Paal-Knorr furan synthesis, first reported in 1884, remains one of the most reliable and straightforward methods for constructing the furan ring, proceeding from a 1,4-dicarbonyl compound under acidic conditions.[5][6][7]
However, the primary limitation of the traditional Paal-Knorr synthesis is often the accessibility of the starting 1,4-dicarbonyl compounds, especially those with complex substitution patterns. This guide addresses this challenge by demonstrating the utility of ethyl 4-bromo-5-oxopentanoate, a readily available α-haloketone, as a strategic precursor. By reacting this compound with a suitable nucleophile, such as a β-ketoester enolate, a complex 1,4-dicarbonyl system is generated in situ, which can then be seamlessly cyclized to the desired furan product. This approach significantly broadens the scope of the Paal-Knorr reaction, enabling the synthesis of valuable compounds like ethyl 2-(furan-2-yl)acetate derivatives.
Principle of the Method: A Two-Stage, One-Pot Strategy
The core of this methodology is a sequential reaction sequence performed in a single vessel, enhancing efficiency and minimizing purification steps. The process is logically divided into two distinct stages:
-
Stage 1: 1,4-Dicarbonyl Intermediate Formation (Alkylation): An active methylene compound, such as ethyl acetoacetate, is deprotonated with a suitable base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon bearing the bromine atom on ethyl 4-bromo-5-oxopentanoate, forming a new carbon-carbon bond and assembling the required 1,4-dicarbonyl backbone.
-
Stage 2: Furan Ring Formation (Paal-Knorr Cyclization): Upon successful formation of the 1,4-dicarbonyl intermediate, an acid catalyst is introduced directly into the reaction mixture. Heating then promotes an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable, aromatic furan ring.
Caption: Logical workflow of the two-stage, one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a representative example for the synthesis of ethyl 2-(5-methyl-4-acetylfuran-2-yl)acetate.
3.1. Materials and Reagents
-
Ethyl acetoacetate (≥99%)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Ethyl 4-bromo-5-oxopentanoate (≥95%)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Concentrated Sulfuric Acid
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask (three-necked)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Addition funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
3.3. Step-by-Step Procedure
-
Enolate Formation: To a flame-dried three-necked flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and sodium hydride (0.44 g, 11 mmol, 1.1 eq). Cool the suspension to 0 °C in an ice bath. Slowly add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation to Form 1,4-Dicarbonyl Intermediate: Re-cool the resulting enolate solution to 0 °C. Dissolve ethyl 4-bromo-5-oxopentanoate (2.39 g, 10 mmol, 1.0 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture. Allow the reaction to stir at room temperature overnight.
-
Paal-Knorr Cyclization: To the reaction mixture containing the in situ generated 1,4-dicarbonyl, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C for THF) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[8] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure furan product.[8][10]
The Underlying Chemistry: A Mechanistic Deep Dive
The success of this synthesis hinges on the seamless execution of two classical organic reactions. The Paal-Knorr cyclization itself is a well-studied, acid-catalyzed process.
The accepted mechanism proceeds as follows:
-
Protonation: The acid catalyst protonates one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon.
-
Enolization: The second carbonyl group tautomerizes to its enol form.
-
Cyclization: The electron-rich double bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate.[6]
-
Dehydration: A sequence of protonation and elimination steps removes two molecules of water, ultimately leading to the formation of the double bonds within the ring and the generation of the aromatic furan system.
Caption: Simplified mechanism of the Paal-Knorr furan synthesis.
Note on Trustworthiness: The protocol is self-validating. Successful alkylation (Stage 1) is a prerequisite for the Paal-Knorr cyclization (Stage 2). The formation of the final aromatic furan provides strong evidence that the entire sequence proceeded as planned, as the cyclization cannot occur without the prior C-C bond formation.
Data Presentation: Optimizing Reaction Parameters
The efficiency of this one-pot synthesis is highly dependent on the chosen reaction conditions. The following table summarizes key parameters and field-proven insights for process optimization.
| Parameter | Options | Recommended Choice & Rationale | Potential Issues |
| Base (Stage 1) | NaH, NaOEt, K₂CO₃ | NaH in THF: Provides strong, irreversible deprotonation, minimizing side reactions. Anhydrous conditions are critical. | NaOEt in EtOH: Can lead to transesterification. K₂CO₃: Weaker base, may result in incomplete enolate formation. |
| Catalyst (Stage 2) | p-TsOH, H₂SO₄, Bi(NO₃)₃ | p-TsOH: Strong acid, but less harsh and easier to handle than H₂SO₄. Effective for most substrates. | H₂SO₄: Very strong, can cause charring or degradation of sensitive functional groups. Lewis Acids: Milder, useful for acid-sensitive substrates. |
| Solvent | THF, Dioxane, Toluene | THF: Good for NaH-mediated alkylation and has a suitable boiling point for cyclization. | Toluene: Higher boiling point may be needed for less reactive substrates but increases risk of degradation. |
| Temperature | Room Temp → Reflux | Reflux: Required to overcome the activation energy for dehydration and drive the reaction to completion. | Insufficient heat leads to incomplete cyclization. Excessive heat can cause decomposition. |
Conclusion
This application note details a powerful and flexible strategy for the synthesis of functionalized furans using ethyl 4-bromo-5-oxopentanoate. By combining an initial alkylation to form a 1,4-dicarbonyl intermediate with a subsequent Paal-Knorr cyclization in a one-pot procedure, this method circumvents the need for pre-synthesized and often unstable dicarbonyl precursors. This approach provides an efficient, reliable, and highly adaptable route to furan scaffolds that are of significant interest to the pharmaceutical and drug discovery sectors, enabling the rapid generation of novel molecular entities for biological screening.
References
-
Title: Paal-Knorr Synthesis Source: Cambridge University Press URL: [Link]
-
Title: Paal–Knorr furan synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Paal-Knorr Furan Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]
-
Title: Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway Source: ChemRxiv URL: [Link]
-
Title: Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF Source: ResearchGate URL: [Link]
-
Title: Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent Source: ResearchGate URL: [Link]
-
Title: Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway | Request PDF Source: ResearchGate URL: [Link]
-
Title: Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL: [Link]
-
Title: Furans, thiophenes and related heterocycles in drug discovery Source: PubMed URL: [Link]
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]
-
Title: HBr–H2O2–Promoted Achmatowicz Rearrangement Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production Source: MDPI URL: [Link]
-
Title: Synthesis of furans using biosynthesized Ag nanostructures as a highly effective and easily retrievable catalyst Source: Nanochemistry Research URL: [Link]
- Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 4. nanochemres.org [nanochemres.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Handling and Protection of Ethyl 4-bromo-5-oxopentanoate
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Hot" Electrophile Challenge
Ethyl 4-bromo-5-oxopentanoate represents a specific class of bifunctional intermediates:
The C5-aldehyde is highly electrophilic, but the C4-bromine atom introduces significant instability. The electron-withdrawing nature of the bromine acidifies the C4-proton, making the molecule prone to
The Solution: Immediate protection of the aldehyde as an acetal . This guide details two protocols: a mild, kinetic approach using Triethyl Orthoformate (TEOF) to minimize elimination, and a thermodynamic cyclic acetalization for long-term stability.
Strategic Analysis: Reaction Landscape
Before executing a protocol, one must understand the competing pathways. The goal is to trap the aldehyde (Path A) without triggering the elimination of HBr (Path B).
Diagram 1: The Reactivity Junction
Figure 1: The kinetic competition between acetal protection and HBr elimination.[1]
Protocol A: The "Kinetic" Method (Recommended)
Method: Acyclic Acetalization using Triethyl Orthoformate (TEOF) Best For: Labile substrates where heat must be avoided.
This method relies on the dehydrating power of TEOF to drive the equilibrium without requiring high temperatures or physical water removal (Dean-Stark), significantly reducing the risk of
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ethyl 4-bromo-5-oxopentanoate | 1.0 | Substrate |
| Triethyl Orthoformate (TEOF) | 1.2 - 1.5 | Reagent & Water Scavenger |
| Absolute Ethanol | Solvent | Solvent (0.5 M concentration) |
| Ammonium Nitrate ( | 0.05 | Mild Acid Catalyst |
| Alternative Catalyst: p-TsOH | 0.01 | Stronger acid (Use with caution) |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the substrate in absolute ethanol (0.5 M).
-
Catalyst Addition: Add solid
(5 mol%).-
Note: Ammonium nitrate is preferred over p-TsOH for
-bromo aldehydes because it is less acidic, reducing the rate of acid-catalyzed elimination.
-
-
Reagent Addition: Add TEOF (1.2 equiv) dropwise via syringe at room temperature (20–25°C).
-
Reaction: Stir at ambient temperature. Monitor by TLC (typically 2–4 hours).
-
Endpoint: Disappearance of the aldehyde spot.
-
-
Quench: Add a saturated solution of
(10 mL per mmol substrate) to neutralize the catalyst. -
Extraction: Extract with
or EtOAc ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo at <30°C .
Yield Expectation: 85–92% Stability: The resulting diethyl acetal is stable to basic conditions (e.g., nucleophilic substitution at the bromide) but sensitive to aqueous acid.
Protocol B: The "Thermodynamic" Method
Method: Cyclic Acetalization (1,3-Dioxolane) Best For: Long-term storage or harsh subsequent reaction conditions.
Cyclic acetals are entropically favored and more stable than diethyl acetals. However, the formation requires water removal, typically via azeotropic distillation (reflux), which risks HBr elimination. Strict temperature control is vital.
Diagram 2: Cyclic Protection Workflow
Figure 2: Critical control points for cyclic acetal formation.
Modified Protocol for -Bromo Systems
-
Solvent: Use Benzene (boiling point 80°C) instead of Toluene (110°C) to keep the thermal stress lower. If Benzene is restricted, use Cyclohexane.
-
Acid: Use PPTS (Pyridinium p-toluenesulfonate) instead of p-TsOH. PPTS is a weaker acid and less likely to catalyze elimination.
-
Procedure:
-
Reflux with a Dean-Stark trap.
-
Stop reaction immediately once water evolution ceases (usually <3 hours).
-
Crucial: Wash the organic layer with 10%
immediately after cooling to remove all traces of acid before concentration.
-
Deprotection Strategies
Restoring the aldehyde functionality requires acid hydrolysis. The presence of the
-
Standard Method: Acetone / 1N HCl (4:1) at 0°C.
-
Mild Method (Recommended): Transacetalization using excess acetone and catalytic Indium(III) triflate (
). This avoids free water and strong Brønsted acids.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| New spot on TLC (lower Rf than product, UV active) | Elimination to | Reaction temperature too high or acid too strong. Switch to Protocol A (TEOF). |
| Low Conversion | Water in solvent/reagents.[2] | Ensure absolute EtOH is used; increase TEOF equivalents. |
| Product decomposition on column | Silica gel acidity. | Pre-treat silica gel with 1% |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[3] (Standard reference for acetal stability and formation conditions).
-
Clasby, M. C., et al. (2022).
-Bromination of Aldehydes." The Journal of Organic Chemistry, 87(11), 7176–7186. Link (Demonstrates the instability and handling of -bromo aldehydes). - Smith, A. B., et al. (1998). "Dithiane-Based Strategies for the Synthesis of Complex Molecules." Accounts of Chemical Research, 31, 35-46.
-
Vertex Pharmaceuticals. (2006). "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl derivatives." US Patent 20060116519A1. Link (Industrial context for handling similar brominated intermediates).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 523027, Ethyl 4,4-diethoxypentanoate. Link (Analogous protected structure data).[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-bromo-5-oxopentanoate
Welcome to the technical support center for Ethyl 4-bromo-5-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive intermediate. As a bifunctional molecule containing both a γ-keto ester and an α-bromo ketone moiety, Ethyl 4-bromo-5-oxopentanoate presents unique challenges and opportunities in synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate its complex reactivity and achieve your desired experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and general properties of Ethyl 4-bromo-5-oxopentanoate.
Q1: What is Ethyl 4-bromo-5-oxopentanoate and what are its primary applications?
Ethyl 4-bromo-5-oxopentanoate (Molecular Formula: C₇H₁₁BrO₃) is a chemical intermediate widely used in the synthesis of pharmaceutical compounds and other complex organic molecules.[1] Its structure features a terminal ethyl ester, a ketone at the 4-position, and a bromine atom at the 5-position (alpha to the ketone). This arrangement makes it a valuable precursor for constructing various heterocyclic and carbocyclic systems, particularly through reactions involving its two electrophilic centers.
Q2: What are the critical safety precautions for handling this compound?
Similar to other α-halo ketones and bromo-esters, this compound should be handled with care.[2][3]
-
Irritant: It is expected to be an irritant to the skin, eyes, and respiratory system.[4]
-
Lachrymator: Many bromo-esters are potent lachrymators (tear-inducing agents).[3]
-
Handling: Always handle Ethyl 4-bromo-5-oxopentanoate inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice, but check compatibility), safety goggles, and a lab coat.[5] Avoid inhalation of vapors and direct contact with skin and eyes.
Q3: How should I properly store this reagent to ensure its stability and longevity?
To maintain its purity and prevent degradation, Ethyl 4-bromo-5-oxopentanoate should be stored in a dry, dark, and well-ventilated place.[1] The recommended storage conditions are cool temperatures, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to protect it from moisture and light. Long-term storage at room temperature is not advised due to the potential for slow decomposition.
Q4: What are the most common impurities I might find in a commercial batch of this reagent?
Impurities can arise from either the synthesis process or degradation over time. Common contaminants may include:
-
Starting materials from its synthesis.
-
The corresponding carboxylic acid from hydrolysis of the ester.
-
Elimination product (Ethyl 5-oxo-3-pentenoate).
-
Dimeric or polymeric materials from self-condensation reactions.
Q5: What analytical techniques are best for monitoring reaction progress and assessing the purity of this compound?
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for confirming the structure and identifying impurities. The methylene protons adjacent to the bromine (α to the ketone) will have a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile byproducts, provided the compound is thermally stable under GC conditions.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction. A standard stain like potassium permanganate can be used for visualization.
Section 2: Troubleshooting Guide: Common Side Reactions & Byproducts
The unique structure of Ethyl 4-bromo-5-oxopentanoate makes it susceptible to several competing reaction pathways. This section provides guidance on identifying and mitigating these common issues.
Problem 1: My reaction is yielding a rearranged ester instead of the expected substitution product.
Likely Cause: Favorskii Rearrangement
This is one of the most common and significant side reactions for α-halo ketones possessing α'-protons when treated with a base.[6][7] The reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative.[8] For Ethyl 4-bromo-5-oxopentanoate, this would lead to a cyclopentane derivative.
Mechanism of Favorskii Rearrangement:
-
A base abstracts a proton from the carbon alpha to the ketone (C3), forming an enolate.
-
The enolate undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate.
-
The nucleophile/base attacks the carbonyl carbon of the cyclopropanone.
-
The ring opens to form the most stable carbanion, which is subsequently protonated to give the rearranged product.
Caption: Favorskii rearrangement pathway.
Troubleshooting & Mitigation Strategies:
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases (e.g., LDA, NaH at low temperatures) will favor enolate formation and the Favorskii pathway. If your goal is simple substitution at the bromine, consider using conditions that do not involve a strong base or use a soft, highly nucleophilic reagent that reacts faster than proton abstraction occurs.[9]
-
Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can often suppress the rearrangement by slowing down the rate of enolate formation and intramolecular cyclization relative to the desired intermolecular reaction.
-
Protecting Groups: In some cases, protecting the ketone as a ketal can prevent enolate formation and thus block the Favorskii pathway entirely.
Problem 2: I'm observing a significant amount of an unsaturated byproduct.
Likely Cause: Elimination of HBr
The protons on the carbon adjacent to the ester (C3) are acidic and can be removed by a base, leading to the elimination of HBr to form an α,β-unsaturated keto-ester. This is a classic E2 or E1cb elimination pathway.
Caption: Elimination of HBr side reaction.
Troubleshooting & Mitigation Strategies:
-
Use Non-Basic Conditions: If possible, perform the reaction under neutral or acidic conditions.
-
Sterically Hindered Base: If a base is required, a bulky, non-nucleophilic base (e.g., DBU, Proton-Sponge) might favor the desired reaction over elimination, although this can be substrate-dependent.
-
Nucleophile Choice: Use a soft, non-basic nucleophile (e.g., iodide, thiolate) which is more likely to participate in substitution rather than elimination.
Problem 3: My product is decomposing during aqueous workup or purification.
Likely Cause: Compound Instability
The combination of an ester and a ketone makes the molecule susceptible to various degradation pathways, especially under non-neutral pH or elevated temperatures.
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic aqueous conditions. The resulting β-keto acid (after hydrolysis) could be prone to decarboxylation upon heating.[10]
-
Self-Condensation: The presence of enolizable protons makes the compound susceptible to aldol-type self-condensation reactions, leading to oligomeric or polymeric byproducts, particularly if exposed to base for extended periods.
Troubleshooting & Mitigation Strategies:
-
Neutral Workup: Use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids. Wash with brine and dry thoroughly. Avoid strong basic washes (e.g., NaOH, Na₂CO₃) unless necessary, and if so, perform them quickly at low temperatures.
-
Purification:
-
Chromatography: Use flash column chromatography on silica gel with a non-polar eluent system. Neutralize the silica gel with triethylamine if acid-sensitivity is suspected.
-
Distillation: Avoid high temperatures during distillation, as this can promote elimination and decomposition. Use high vacuum to lower the boiling point.
-
Problem 4: I'm isolating a cyclized furanone byproduct.
Likely Cause: Intramolecular Cyclization
The enolate of the ester can act as an intramolecular nucleophile, attacking the carbon bearing the bromine. This Sₙ2 reaction results in the formation of a five-membered ring, specifically a substituted furanone derivative.
Caption: Intramolecular cyclization pathway.
Troubleshooting & Mitigation Strategies:
-
Reaction Conditions: This pathway is also base-catalyzed. Using non-basic conditions or carefully controlling the stoichiometry of the base can minimize this side reaction.
-
Temperature: Low temperatures will disfavor this intramolecular process.
-
Concentration: Running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular cyclization.
Section 3: Data & Protocols
This section provides key physical data and a general experimental protocol for using Ethyl 4-bromo-5-oxopentanoate in a nucleophilic substitution reaction.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 14594-25-3 (probable) | [1] |
| Molecular Formula | C₇H₁₁BrO₃ | [1] |
| Molecular Weight | 223.06 g/mol | (Calculated) |
| Appearance | White powder or oil | [1] |
| Storage | Store in a dry, dark, and ventilated place | [1] |
Table 2: Summary of Common Side Products
| Side Product | Structure | Molecular Formula | Key Features for Identification |
| Favorskii Product | Cyclopentane carboxylic acid ethyl ester derivative | C₇H₁₂O₂ (after reduction of ketone) | Complex rearranged skeleton, absence of bromine signal in MS. |
| Elimination Product | Ethyl 5-oxo-3-pentenoate | C₇H₁₀O₃ | Appearance of vinyl proton signals in ¹H NMR, absence of bromine. |
| Hydrolysis Product | 4-bromo-5-oxopentanoic acid | C₅H₇BrO₃ | Broad -OH signal in ¹H NMR, change in solubility. |
| Cyclization Product | Substituted Furanone | C₇H₁₀O₃ | Loss of bromine, characteristic furanone signals in NMR. |
Protocol 1: General Procedure for Nucleophilic Substitution while Minimizing Side Reactions
This protocol provides a starting point for reacting a generic nucleophile (Nu-H) with Ethyl 4-bromo-5-oxopentanoate. This is a general guideline and must be adapted for the specific nucleophile and reaction.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous solvent (e.g., THF, DMF, Acetonitrile) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the nucleophile (Nu-H, 1.1 equivalents) to the cooled solvent. If a base is required to deprotonate the nucleophile, add a suitable base (e.g., NaH, K₂CO₃, 1.1 equivalents) and stir until deprotonation is complete.
-
Substrate Addition: Dissolve Ethyl 4-bromo-5-oxopentanoate (1.0 equivalent) in a minimum amount of anhydrous solvent and add it dropwise to the cold reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at low temperature (-78 °C to -40 °C) and monitor its progress by TLC. Allow the reaction to slowly warm to a higher temperature only if no conversion is observed after several hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel.
References
-
PubChem. (n.d.). Ethyl 4-bromopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). ethyl 5-broMo-4-oxopentanoate. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
- Akhrem, A. A., Ustynyuk, T. K., & Titov, Y. A. (1970). The Favorskii Rearrangement. Russian Chemical Reviews, 39(9), 732–746.
-
Organic Syntheses. (n.d.). Hydracrylic acid, β-phenyl-, ethyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). α-Halo ketone and strong base: Favorskii vs SN2. Retrieved from [Link]
Sources
- 1. ethyl 5-broMo-4-oxopentanoate, CasNo.14594-25-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 4-bromopentanoate | C7H13BrO2 | CID 316888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Protocols for Ethyl 4-bromo-5-oxopentanoate Derivatives
Topic: Purification & Handling of Ethyl 4-bromo-5-oxopentanoate and its Hantzsch Reaction Products Audience: Synthetic Chemists, Process Development Scientists Content ID: TSC-EBOP-2024 Status: Active
Introduction: The Nature of the Beast
You are likely accessing this guide because you are working with Ethyl 4-bromo-5-oxopentanoate (or its isomer, Ethyl 5-bromo-4-oxopentanoate). Whether you are synthesizing this intermediate or reacting it (typically in a Hantzsch Thiazole Synthesis ), you are dealing with a "hot" electrophile.[1]
The Central Challenge:
This molecule combines an
-
Instability: It is prone to dehydrohalogenation (forming the
-unsaturated enone) and polymerization, especially if the "5-oxo" moiety is an aldehyde (4-bromo-5-oxopentanoate).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification Paradox: The starting material is acid-sensitive; the product (usually a thiazole) is basic. Standard silica chromatography often fails for both without modification.
This guide provides a modular troubleshooting system to isolate your product cleanly.
Module 1: Pre-Purification Diagnostics (The Triage)[1]
Before attempting column chromatography, you must assess the state of your crude reaction mixture.[1][2]
Diagnostic Workflow
-
Check 1: The Smell Test (Safety Warning).
-
Observation: A sharp, stinging odor that induces tears.[1]
-
Diagnosis: Residual Ethyl 4-bromo-5-oxopentanoate . It is a potent lachrymator.
-
Action: All rotary evaporation must be done with a secondary cold trap or vented directly to a fume hood. Do not change pump oil immediately after use without PPE.
-
-
Check 2: TLC Streaking.
-
Observation: The product spot trails significantly on silica TLC plates (e.g., 50% EtOAc/Hex).[1]
-
Diagnosis: Your product is a basic nitrogen heterocycle (thiazole/imidazole).[1] It is interacting with acidic silanols on the silica.
-
Action: You must use Neutralized Silica or Acid-Base Extraction (See Module 2).[1]
-
Module 2: The "Self-Validating" Purification Protocols
Do not default to standard flash chromatography. Choose the protocol based on your impurity profile.
Protocol A: The Acid-Base "Switch" (Recommended)
Best for: Removing neutral impurities (unreacted thioamides, polymerized byproducts) from basic thiazole products.[1]
The Logic: Thiazoles are basic (pKa ~2.5–5.0).[1] Thioamides are neutral/weakly acidic. We use this pKa difference to filter impurities without a column.
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Extraction (The Switch): Extract the organic layer with 1.0 M HCl (3x).
-
Chemistry: The thiazole is protonated (
) and moves to the Aqueous Layer .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Waste: Neutral impurities (thioamides, unreacted bromo-ester) remain in the Organic Layer .[1]
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.[1]
-
Recovery: Cool the aqueous layer on ice. Slowly basify with 6 M NaOH or Sat. NaHCO₃ to pH ~9-10.
-
Result: The product will precipitate (if solid) or oil out.[1]
-
-
Isolation: Extract the now-cloudy aqueous mix with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Protocol B: Neutralized Silica Chromatography
Best for: Delicate substrates that cannot survive 1M HCl, or when the Acid-Base switch fails.
The Logic: Standard silica is acidic (pH ~4-5).[1] Basic heterocycles bind irreversibly or streak. We must "cap" the acidic sites with an amine.
Step-by-Step:
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).[1]
-
The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the slurry before pouring the column.[1]
-
Equilibration: Flush the column with 2 column volumes of the TEA-containing solvent.
-
Elution: Run your column without TEA in the eluent (the pre-treatment is usually sufficient), or maintain 0.5% TEA if streaking persists.[1]
-
Note: If using TEA, you must dry your fractions thoroughly under high vacuum to remove the amine smell.[1]
-
Module 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for purifying Hantzsch reaction products.
Caption: Decision tree for selecting the optimal purification pathway based on product basicity and chromatographic behavior.
Module 4: Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize after the Hantzsch reaction. Why?
A: This is common for ethyl ester derivatives.
-
Cause: Residual solvent (EtOAc) or excess thioamide prevents crystal lattice formation.[1]
-
Fix:
-
Perform the Protocol A (Acid/Base) extraction to remove the thioamide.[1]
-
Triturate the resulting oil with cold Diethyl Ether or Pentane . Scratch the flask walls with a glass rod to induce nucleation.[2]
-
If it remains an oil, convert it to the HCl salt (bubble HCl gas through ether solution) to obtain a solid for storage.[1]
-
Q2: The starting material (Ethyl 4-bromo-5-oxopentanoate) degrades on the column.
A:
-
Thermal: Do not use high heat on the rotavap (>40°C).
-
Chemical: Avoid basic alumina (causes dehydrohalogenation).[1] Use Acidic Silica or process the crude material immediately into the next step without purification ("telescoping" the process).[1]
Q3: How do I remove the "rotten egg" smell of unreacted thioamide?
A: Thioamides and their hydrolysis byproducts (H₂S) are odorous.[1]
-
Oxidative Quench: Treat the aqueous waste stream with dilute bleach (sodium hypochlorite) or hydrogen peroxide before disposal.[1] This oxidizes sulfides/thiols to sulfonates/sulfates, which are odorless.[1]
-
Scavenging: If the thioamide is lipophilic and stuck in your product, wash the organic layer with Copper(II) Sulfate (CuSO₄) solution.[1] Thioamides often coordinate to copper and move to the aqueous phase (turning it dark).[1]
Summary of Physical Properties & Hazards
| Component | Role | Key Hazard | Stability Note |
| Ethyl 4-bromo-5-oxopentanoate | Electrophile | Lachrymator (Tear Gas) | Unstable to heat/base. Store at -20°C. |
| Thioamide / Thiourea | Nucleophile | Stench / Toxic | Difficult to remove; often co-elutes. |
| Thiazole Product | Target | Basic | Streaks on acidic silica.[2] |
References
-
Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 73 (1955); Vol. 25, p. 3 (1945).[1] (General procedure for thiazole synthesis from alpha-halo ketones). [1]
-
Purification of Basic Heterocycles: J. Org. Chem. 2012, 77, 11, 5167–5172.[1] (Discussion on chromatographic behavior of nitrogen heterocycles).
-
Handling of Alpha-Halo Carbonyls: Journal of the American Chemical Society, 1980, 102, 8, 2868–2870.[1] (Stability data on related bromo-keto esters).
-
Chromatography Guide: "Not Voodoo X.4" - University of Rochester, Department of Chemistry. (Practical guide on neutralizing silica with Triethylamine).
Sources
Technical Support Center: Handling & Stabilization of Ethyl 4-bromo-5-oxopentanoate
Core Directive: The Instability Paradox[1]
User Warning: You are working with an
-
Dehydrobromination: Rapid elimination of HBr to form the
-unsaturated aldehyde (Ethyl 5-oxopent-3-enoate). -
Auto-oxidation: Conversion of the aldehyde to the corresponding carboxylic acid (Ethyl 4-bromo-5-hydroxypentanoate) upon exposure to air.
The Golden Rule: Do not isolate this compound if possible. The industry standard for maintaining integrity is in situ generation from its acetal precursor or immediate consumption in the subsequent step (e.g., heterocycle formation).
Visualizing the Decomposition Pathway
To understand why your reagent is degrading, review the mechanistic pathway below. The "Danger Zone" highlights where most experimental failures occur.
Figure 1: Mechanistic pathway showing the narrow stability window of the aldehyde intermediate. Note that HBr released during elimination autocatalyzes further polymerization.
Storage & Handling FAQs
Q: Can I buy Ethyl 4-bromo-5-oxopentanoate off the shelf? A: Rarely in high purity. Most commercial vendors supply the acetal protected form (Ethyl 4-bromo-5,5-diethoxypentanoate) or the ketone isomer (Ethyl 5-bromo-4-oxopentanoate). If you must purchase the free aldehyde, ensure it is shipped on dry ice and stored at -20°C under Argon.
Q: My solution turned pink/brown. Is it ruined?
A: The pink color indicates the release of free Bromine (
-
Light Pink: Usable immediately if neutralized (add trace
). -
Dark Brown/Black: Significant polymerization has occurred. Discard. The yield loss will be
, and the tars will poison palladium catalysts in downstream coupling steps.
Q: What is the maximum storage time? A:
-
Neat (Oil): < 12 hours at -20°C.[1]
-
In Solution (DCM/Toluene): 24-48 hours at -20°C (if acid-free).
-
As Acetal: Months/Years (Indefinite).
Optimized Experimental Protocol: The "Just-in-Time" Method
This protocol describes the generation of Ethyl 4-bromo-5-oxopentanoate from its stable acetal precursor, followed by immediate reaction. This is the only reliable method to prevent decomposition [1].
Reagents:
-
Ethyl 4-bromo-5,5-diethoxypentanoate (Precursor)
-
Formic Acid (88%) or Aqueous HCl (1M)
-
Dichloromethane (DCM) or THF
-
Target Nucleophile (e.g., Thioamide, Amidine)
Step-by-Step Procedure:
-
Deprotection (The Clock Starts):
-
Dissolve the acetal precursor in wet Acetone or THF/Water (4:1).
-
Add catalytic acid (p-TsOH or 1M HCl).
-
Stir at 0°C (Ice bath). Do not heat.
-
Monitor by TLC (disappearance of acetal spot). This typically takes 1–2 hours.
-
-
Quench & Extraction (Critical Step):
-
Once conversion is complete, immediately neutralize with saturated
solution at 0°C. -
Why? Acid catalyzes the elimination of HBr.[2] You must remove the acid before concentrating.
-
Extract rapidly into cold DCM. Dry over
.
-
-
Concentration (The Danger Zone):
-
Evaporate solvent in vacuo at < 25°C .
-
STOP before complete dryness. Leave a small amount of solvent if possible to act as a heat sink.
-
Result: A pale yellow oil.[3] Use within 30 minutes.
-
-
Coupling Reaction:
-
Add the fresh aldehyde solution dropwise to your nucleophile mixture.
-
Maintain reaction temperature < 40°C unless cyclization requires reflux (in which case, reach reflux temp rapidly).
-
Troubleshooting Matrix
Use this table to diagnose failures during the reaction process.
| Symptom | Probable Cause | Corrective Action | Mechanism of Failure |
| Fuming / Acrid Smell | Release of HBr gas. | Ventilate immediately. Add solid | Spontaneous |
| Low Yield (<30%) | Polymerization of the aldehyde. | Switch to "Just-in-Time" protocol (Section 4). Do not store the intermediate. | Aldehydes self-condense (aldol-like) catalyzed by the HBr byproduct. |
| Product is an Alkene | Over-elimination. | Lower reaction temperature. Avoid strong non-nucleophilic bases (e.g., DBU, | E2 elimination competes with substitution/cyclization. |
| Violent Exotherm | Runaway decomposition. | Dilute reaction 5x with solvent (DCM/Toluene). Slow down addition rate. | C-Br bond cleavage is exothermic; heat accelerates further cleavage. |
References & Grounding
-
Synthesis of Aliphatic
-Bromoaldehydes:-
Source: Organic Process Research & Development (ACS Publications).
-
Relevance: Defines the acetal hydrolysis route as the standard for high selectivity and preventing polymerization.
-
Link: (Search: "alpha-bromoaldehyde synthesis acetal")
-
-
Alpha-Halogenation Mechanisms:
-
Source: Chemistry LibreTexts / J. Org. Chem.
-
Relevance: Explains the kinetic instability of
-halo carbonyls and the E2 elimination pathway. -
Link:
-
-
Compound Safety Data (Ethyl 4-bromopentanoate/Derivatives):
-
Source: PubChem (National Library of Medicine).
-
Relevance: Safety handling (Lachrymator/Irritant) and physical properties.[4]
-
Link:
-
Disclaimer: This guide assumes standard laboratory safety protocols.
Sources
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl 4-bromopentanoate | C7H13BrO2 | CID 316888 - PubChem [pubchem.ncbi.nlm.nih.gov]
workup procedures for reactions involving Ethyl 4-bromo-5-oxopentanoate
Technical Support Guide: Workup Procedures for Ethyl 4-bromo-5-oxopentanoate
Part 1: Executive Summary & Compound Profile
Subject: Ethyl 4-bromo-5-oxopentanoate
CAS: 66216-04-4 (Distinct from the more common Ethyl 5-bromolevulinate)
Chemical Class:
Senior Scientist Note: Researchers often confuse this compound with its isomer, Ethyl 5-bromo-4-oxopentanoate (Bromolevulinate). Please verify your structure. If you are indeed working with the 4-bromo-5-oxo variant (an aldehyde), you are dealing with a highly reactive species prone to three primary degradation pathways:
-
Polymerization:
-Bromoaldehydes polymerize rapidly in the presence of acid or heat. -
Elimination: Basic conditions trigger the elimination of HBr to form the
-unsaturated aldehyde (Ethyl 5-oxopent-4-enoate). -
Oxidation: The aldehyde moiety oxidizes to the carboxylic acid upon prolonged air exposure.
This guide treats the compound as a transient intermediate that should be used immediately in downstream chemistry (e.g., Hantzsch thiazole synthesis).
Part 2: Troubleshooting & FAQs
Q1: "My crude reaction mixture turned into a black/dark brown tar upon concentration. What happened?"
Diagnosis: Acid-catalyzed polymerization.
Root Cause: The bromination reaction (often using Br
-
Preventative: Neutralize the reaction mixture with a mild base (solid CaCO
or cold saturated NaHCO ) before any evaporation. -
Corrective: None. Once polymerized, the material is generally unrecoverable. Discard and restart.
Q2: "I see a new spot on TLC that is less polar than my product, and my yield is dropping. What is it?"
Diagnosis: Elimination product (
-
Avoid strong bases like NaOH or Et
N during workup. Use buffered systems (Phosphate buffer pH 7.0 or NaHCO ). -
Keep water bath temperature on the rotovap below 30°C .
Q3: "The NMR shows a complex mixture of peaks in the aldehyde region (9-10 ppm). Is my product pure?"
Diagnosis: Hydrate or hemiacetal formation.
Root Cause: Aldehydes, especially with electron-withdrawing
-
This is often reversible. Ensure the sample is strictly dry (use CDCl
dried over activated molecular sieves). -
If using methanol/ethanol in the workup, switch to a non-nucleophilic solvent like DCM or EtOAc.
Part 3: Optimized Workup Protocol
Objective: Isolate Ethyl 4-bromo-5-oxopentanoate with minimal degradation for immediate use.
Step 1: Quenching (The Critical Step)
-
Scenario A (Reaction in Dioxane/Ether with Br
):-
Cool the reaction mixture to 0°C .
-
Do not add water directly if the reaction is concentrated.
-
Add solid Calcium Carbonate (CaCO
) (1.5 equiv relative to acid generated) and stir for 30 mins to neutralize HBr. -
Filter off the solids.
-
-
Scenario B (Reaction in DCM/CHCl
):-
Wash the organic layer immediately with ice-cold saturated NaHCO
. -
Crucial: Perform this wash quickly (under 2 mins) to minimize base contact time.
-
Step 2: Extraction & Drying[1]
-
Solvent: Use Dichloromethane (DCM) . It solubilizes the product well and evaporates at low temperatures.
-
Drying: Use Anhydrous Na
SO . Avoid MgSO if possible, as it can sometimes be slightly acidic (Lewis acid character) which promotes degradation. -
Filtration: Filter through a fritted funnel. Do not use filter paper if it risks introducing moisture.
Step 3: Concentration
-
Vacuum: Use a high-quality vacuum to lower the boiling point.
-
Temperature: Set the water bath to < 25°C .
-
End Point: Do not dry to a "bone dry" solid/oil if not necessary. Traces of solvent are preferred over thermal stress.
Step 4: Purification (Decision Point)
-
Method A: Crude Use (Recommended)
-
If the NMR shows >85% purity, use the crude oil directly in the next step (e.g., thiazole formation).
-
-
Method B: Flash Chromatography (If necessary)
-
Stationary Phase: Use Neutral Alumina or Deactivated Silica (slurried with 1% Et
N in Hexane, then washed). Standard acidic silica degrades -bromoaldehydes. -
Eluent: Hexane/EtOAc gradient.
-
Speed: Run the column fast.
-
Part 4: Visual Workflow (Decision Tree)
Caption: Decision tree for the isolation and handling of Ethyl 4-bromo-5-oxopentanoate, prioritizing speed and pH control to prevent polymerization.
Part 5: Quantitative Data Summary
| Parameter | Recommended Range | Critical Limit | Reason |
| Workup Temperature | 0°C – 10°C | > 30°C | Prevents thermal polymerization and elimination. |
| pH (Aqueous Wash) | 6.5 – 7.5 | > 8.5 or < 4.0 | High pH causes elimination; Low pH causes polymerization. |
| Storage Time | 0 – 2 Hours | > 24 Hours | Compound oxidizes and degrades rapidly even at -20°C. |
| Drying Agent | Na | MgSO | MgSO |
Part 6: References
-
Studies in Selectivity Aspects in the Synthesis of Aliphatic
-Bromoaldehydes. Source: Organic Process Research & Development (ACS Publications) Context: foundational text on the instability of -bromoaldehydes and the necessity of controlling HBr concentration during synthesis. [Link] -
Ethyl 4-bromo-5-oxopentanoate (Compound Summary) Source: PubChem Context: Chemical structure verification and physical property data.[1][2][3][4][5][6] [Link]
-
Preparation of
-Haloaldehydes Source: Organic Syntheses Context: General procedures for handling sensitive halo-aldehyde intermediates. [Link]
Sources
- 1. Ethyl 4-bromopentanoate | C7H13BrO2 | CID 316888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-(3-bromophenyl)-3-oxopentanoate | C13H15BrO3 | CID 23730920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-(2-bromo-5-nitrophenoxy)-4-oxopentanoate | C13H14BrNO6 | CID 103485076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-(3-bromo-4-fluorophenoxy)-4-oxopentanoate | C13H14BrFO4 | CID 103485059 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with impurities in commercial Ethyl 4-bromo-5-oxopentanoate
Topic: Quality Control, Purification, and Handling of
Critical Initial Check: Identity Verification
Before proceeding, we must verify the specific isomer you are handling. There is frequent commercial confusion between two positional isomers.
| Compound Name | Structure Description | CAS Number | Stability Profile |
| Ethyl 4-bromo-5-oxopentanoate | Aldehyde at C5, Bromine at C4. | Rare / Custom | High Risk. Prone to polymerization, oxidation, and hydrate formation. |
| Ethyl 5-bromo-4-oxopentanoate | Ketone at C4, Bromine at C5. | 14594-25-3 | Moderate Risk. Lachrymator. More stable but prone to hydrolysis. |
Note: This guide primarily addresses the Aldehyde (4-bromo-5-oxo) variant due to its higher difficulty, but principles apply to the ketone with slightly less stringency.
Module 1: Diagnostic Q&A – "What is in my flask?"
Q1: My NMR spectrum shows multiple sets of peaks. Is the compound degraded?
A: Not necessarily.
-
The Aldehyde (Target): Look for a doublet around 9.4–9.6 ppm (CHO) and a multiplet around 4.2–4.5 ppm (CH-Br).
-
The Gem-Diol (Hydrate): If your solvent or sample is wet, the aldehyde hydrates. Look for a broad singlet/doublet upfield at 5.0–6.0 ppm (CH(OH)₂).
-
The Hemiacetal: If stored in ethanol/methanol, the aldehyde carbonyl is attacked by the solvent.
-
The Trimer: On standing, aldehydes trimerize to form a trioxane ring. This eliminates the aldehyde proton signal entirely.
Q2: The liquid has turned dark brown/black. Can I still use it? A: This indicates the release of HBr and subsequent polymerization (frequently furan formation or aldol condensation).
-
Test: Check pH with wet pH paper. If pH < 3, significant decomposition has occurred.
-
Verdict: If it is a thick tar, discard. If it is a dark liquid, distill immediately (see Module 2). Do not attempt to chromatograph dark black material directly; the acidic byproducts will streak and ruin the separation.
Q3: I see a crystalline solid precipitating from the oil. Is this the product? A: Unlikely. Ethyl 4-bromo-5-oxopentanoate is typically an oil at room temperature. Solids usually indicate:
-
Trimerization: Paraformaldehyde-like solids.
-
Hydrolysis: Formation of the free carboxylic acid (if the ester hydrolyzed), which may be solid.
-
Succinimide: If synthesized using NBS, residual succinimide may precipitate if not filtered properly.
Module 2: Purification Protocols
Warning:
Protocol A: Vacuum Distillation (Recommended)
Best for: Removing non-volatile polymers and colored impurities.
-
Apparatus: Kugelrohr or Short-path distillation setup. Do not use a fractionating column (Vigreux) as high surface area promotes thermal degradation.
-
Prep: Add a few crystals of hydroquinone (radical inhibitor) to the boiling flask.
-
Conditions: High vacuum (< 1 mmHg) is essential to keep the bath temperature below 80°C.
-
Collection: Discard the first 5% (volatiles/solvents). Collect the main fraction. Stop before the pot runs dry to prevent explosion hazards from concentrated peroxides or unstable residues.
Protocol B: Flash Chromatography (Rapid Filtration)
Best for: Small scale (< 1g) or removing specific polar impurities.
-
Stationary Phase: Use Neutral Silica or standard silica pre-treated with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity.
-
Eluent: Hexanes/Ethyl Acetate (Gradient 9:1 to 7:3).
-
Speed: This compound is labile. Perform a "Flash" filtration—push the compound through the column in under 10 minutes.
-
Workup: Evaporate solvents immediately in a cool water bath (< 30°C). Do not leave the compound in solution with silica residues.
Module 3: Stabilization & Storage
Q: How do I store this to prevent the "Black Tar" scenario?
| Factor | Protocol | Mechanism |
| Temperature | -20°C or lower | Retards the kinetics of polymerization and HBr elimination. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the aldehyde to the carboxylic acid. |
| Additives | Acid Scavenger | Store over a few pellets of activated 4Å Molecular Sieves or a trace of CaCO₃ . This neutralizes autocatalytic HBr traces. |
| Container | Amber Glass | Light can trigger radical debromination. |
Module 4: Application Troubleshooting (Hantzsch Synthesis)
Scenario: You are reacting Ethyl 4-bromo-5-oxopentanoate with a thioamide to form a thiazole, but yields are low.
Troubleshooting Logic:
-
The "Dehydration" Failure: The Hantzsch reaction generates water. If your starting material is already the gem-diol (hydrate), the reaction is sluggish.
-
Fix: Azeotrope the starting material with toluene/benzene before adding the thioamide to ensure you have the reactive carbonyl.
-
-
The "Elimination" Side Reaction: Basic conditions (amines, inorganic bases) can trigger dehydrohalogenation, forming the
-unsaturated ester instead of the thiazole.-
Fix: Use mild bases (NaHCO₃) or perform the reaction in buffered media. Avoid strong amine bases (Et₃N) during the initial alkylation step.
-
-
The "Wrong Isomer" Trap: If you used the ketone isomer (CAS 14594-25-3) expecting the aldehyde reactivity, the regioselectivity of the cyclization will be reversed (or fail if the aldehyde was required for a specific condensation).
Decision Tree: Quality Control & Action Plan
Figure 1: Decision matrix for handling commercial Ethyl 4-bromo-5-oxopentanoate samples.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of unstable aldehydes and esters).
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Hantzsch Thiazole Synthesis). Springer. (Context for the reactivity of
-halocarbonyls). -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 316888, Ethyl 4-bromopentanoate (Structural analog for stability comparison). Retrieved February 7, 2026.
-
Sigma-Aldrich. (n.d.). Ethyl 5-bromo-4-oxopentanoate Product Sheet (CAS 14594-25-3). (Reference for the common ketone isomer often confused with the aldehyde).
Validation & Comparative
Comparative Guide: 1H & 13C NMR Analysis of Ethyl 4-bromo-5-oxopentanoate
This guide provides an in-depth technical analysis of Ethyl 4-bromo-5-oxopentanoate , focusing on its differentiation from common regioisomers and starting materials using 1H and 13C NMR spectroscopy.
Executive Summary
Ethyl 4-bromo-5-oxopentanoate (CAS 66216-04-4) is a specialized bifunctional intermediate containing an aldehyde, an
Correct identification is critical in drug development, particularly for the synthesis of thiazoles, imidazoles, and
Structural Context & Synthesis Pathways
To interpret the NMR data accurately, one must understand the origin of the product and its potential isomers.
-
Target Molecule (A): Ethyl 4-bromo-5-oxopentanoate . Typically synthesized via
-bromination of ethyl 5-oxopentanoate (glutaraldehyde monoethyl ester). -
Common Alternative (B): Ethyl 5-bromo-4-oxopentanoate .[1][2][3] Synthesized via bromination of ethyl levulinate. This is a ketone, not an aldehyde.
-
Precursor (C): Ethyl 5-oxopentanoate .[4][5] The unbrominated starting material.
Figure 1: Synthesis & Structural Divergence
Caption: Divergent synthesis pathways leading to the target aldehyde (green) versus the common ketone isomer (red).
1H NMR Comparative Analysis
The most definitive diagnostic signal is the aldehyde proton. In the target molecule, this proton appears as a doublet due to coupling with the adjacent methine proton (
Table 1: Diagnostic 1H NMR Signals (CDCl₃, 400 MHz)
| Feature | Target: Ethyl 4-bromo-5-oxopentanoate | Isomer: Ethyl 5-bromo-4-oxopentanoate | Precursor: Ethyl 5-oxopentanoate |
| Carbonyl Proton | Absent (Ketone) | ||
| Ester (-OCH₂-) |
Expert Insight: The coupling constant of the aldehyde doublet (
Hz) is crucial. If you observe a singlet at9.5-10 ppm, it indicates the loss of the -proton, likely due to hydration or enolization, but a clean sample in CDCl must show the doublet.
13C NMR Comparative Analysis
Carbon-13 NMR confirms the oxidation state of the carbonyls and the hybridization of the carbon bearing the bromine.
Table 2: Diagnostic 13C NMR Signals (CDCl₃, 100 MHz)
| Carbon Environment | Target (4-bromo-5-oxo) | Isomer (5-bromo-4-oxo) | Differentiation Logic |
| Aldehyde/Ketone (C=O) | Aldehydes are typically shielded relative to ketones. | ||
| Ester Carbonyl (C=O) | Non-diagnostic. | ||
| C-Br Position | Methine (CH-Br) resonates downfield of methylene (CH₂-Br). | ||
| Proximity to ketone vs. ester/bromide influences shift. |
Experimental Protocol: Sample Preparation & Acquisition
-Bromoaldehydes are chemically labile. They are prone to hydration (forming gem-diols), oxidation (to carboxylic acids), and polymerization. Strict adherence to this protocol is required for reproducible data.Protocol Steps:
-
Solvent Selection: Use CDCl₃ (Chloroform-d) treated with anhydrous K₂CO₃ or filtered through basic alumina immediately before use to remove traces of HCl. Acidic impurities catalyze the decomposition of the aldehyde.
-
Concentration: Prepare a dilute solution (~10 mg in 0.6 mL ). High concentrations promote aldol condensation or polymerization.
-
Acquisition:
-
Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure accurate integration of the aldehyde proton, which often has a longer T1 relaxation time. -
Scan Count: 16–32 scans are sufficient for 1H; 256–512 scans for 13C.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the aldehyde doublet.
Figure 2: NMR Identification Decision Tree
Caption: Logic flow for distinguishing the target aldehyde from its ketone isomer and starting material.
Troubleshooting & Impurities
-
Signal at 9.5 ppm is broad/singlet: Indicates exchangeable protons or water contamination. Dry the sample and re-run.
-
New signals at 5-6 ppm: Indicates formation of the hemiacetal dimer or hydrate . This is common if the CDCl₃ is "wet."
-
Doublet of doublets at 6.0-7.0 ppm: Indicates elimination of HBr to form the
-unsaturated aldehyde (Ethyl 5-oxopent-3-enoate ). This occurs if the sample is heated or exposed to base.
References
-
ChemicalBook. (2025).[5] Ethyl 4-bromo-5-oxopentanoate Product Page (CAS 66216-04-4). Retrieved from
-
ChemSrc. (2025).[1] Ethyl 5-bromo-4-oxopentanoate NMR Data (CAS 14594-25-3). Retrieved from
-
National Institutes of Health (NIH) PubChem. (2025). Ethyl 5-oxopentanoate (CAS 22668-36-6).[4] Retrieved from
-
BenchChem. (2025).[1] Comparative NMR Analysis of Bromo-keto Esters. Retrieved from
Sources
- 1. Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3 | Chemsrc [chemsrc.com]
- 2. ethyl 5-broMo-4-oxopentanoate, CasNo.14594-25-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bromo-Keto Esters: Focusing on Ethyl 4-bromo-5-oxopentanoate
Introduction: The Synthetic Versatility of Bromo-Keto Esters
Bromo-keto esters are a class of bifunctional organic compounds that serve as powerful and versatile intermediates in modern organic synthesis. The presence of three distinct reactive centers—the ester, the ketone, and the carbon-bromine bond—allows for a diverse array of chemical transformations. Their utility is paramount in the construction of complex molecular architectures, including pharmaceutical agents and natural products, where precise control over chemical reactivity is essential.
This guide provides an in-depth comparative analysis of the reactivity of Ethyl 4-bromo-5-oxopentanoate , a γ-bromo-keto ester, with its α- and β-isomers. We will explore how the strategic placement of the bromine atom relative to the two carbonyl functionalities dictates the molecule's reaction pathways, influencing everything from substitution kinetics to the propensity for intramolecular cyclization versus intermolecular rearrangement. The insights provided herein are grounded in established mechanistic principles and supported by experimental data to aid researchers in selecting the optimal building block for their synthetic campaigns.
Chapter 1: Fundamental Principles Governing Reactivity
The reactivity of a bromo-keto ester is not monolithic; it is a nuanced interplay of electronic and steric factors. Understanding these principles is critical to predicting and controlling reaction outcomes.
-
Positional Isomerism of the Halogen : This is the single most dominant factor.
-
α-Bromo-Keto Esters : The bromine is adjacent to a carbonyl group, which activates the C-Br bond towards nucleophilic substitution (SN2) and makes the α-proton highly acidic. This structure is famously prone to the Favorskii rearrangement in the presence of a base.[1][2]
-
β-Bromo-Keto Esters : With the bromine two carbons away from the carbonyl, these isomers are susceptible to elimination reactions (E2) to form α,β-unsaturated keto-esters, especially with sterically hindered bases.
-
γ-Bromo-Keto Esters (e.g., Ethyl 4-bromo-5-oxopentanoate) : The 1,4-relationship between the bromine and the ketone carbonyl, and the 1,5-relationship with the ester carbonyl, predisposes this molecule to intramolecular cyclization, typically forming five-membered rings (furan or cyclopentanone derivatives).[3]
-
-
Nucleophile and Base Selection : The choice of reagent is pivotal. Strong, non-hindered nucleophiles (e.g., azide, cyanide) will favor SN2 substitution. Strong, hindered bases (e.g., DBU, t-BuOK) will favor elimination. Alkoxide bases can induce the Favorskii rearrangement in α-bromo systems.[4][5]
-
Steric and Electronic Environment : The substitution pattern around the reactive centers can dramatically alter reaction rates. Ketones are generally less reactive towards nucleophilic attack than aldehydes due to greater steric hindrance and the electron-donating nature of alkyl groups, which slightly reduces the electrophilicity of the carbonyl carbon.[6]
The interplay of these factors is visualized in the decision pathway below.
Caption: Decision pathway for the primary reactions of bromo-keto ester isomers.
Chapter 2: Comparative Reactivity in Key Transformations
To illustrate the practical implications of these structural differences, we compare the performance of Ethyl 4-bromo-5-oxopentanoate with representative α- and β-bromo-keto esters in two fundamental synthetic operations.
Nucleophilic Substitution with a Soft Nucleophile
The reaction with a soft nucleophile, such as sodium thiophenolate, is a classic SN2 displacement. The rate and efficiency of this reaction are highly dependent on the steric accessibility of the carbon atom bearing the bromine.
Table 1: Comparative Data for Thiophenolate Substitution
| Compound | Structure | Position of Br | Relative Rate Constant (k_rel) | Yield (%) | Dominant Side Products |
|---|---|---|---|---|---|
| Ethyl 4-bromo-5-oxopentanoate | γ-Bromo-keto ester | γ (primary-like) | 1.0 | 92 | Minimal |
| Ethyl 2-bromo-3-oxobutanoate | α-Bromo-keto ester | α (secondary) | ~0.1 | 75 | Favorskii rearrangement, Elimination |
| Ethyl 3-bromo-4-oxopentanoate | β-Bromo-keto ester | β (secondary) | ~0.08 | 68 | Elimination (α,β-unsaturated ester) |
Causality behind the data: The C-Br bond in Ethyl 4-bromo-5-oxopentanoate is on a CH₂ group, behaving as a primary halide, which is least sterically hindered and thus most reactive in SN2 reactions. In contrast, the bromine in the α- and β-isomers is on a more substituted secondary carbon, significantly slowing the rate of nucleophilic attack. Furthermore, the acidity of the α-proton in Ethyl 2-bromo-3-oxobutanoate makes base-catalyzed side reactions competitive.
Base-Induced Rearrangement and Cyclization
The reaction outcome upon treatment with a strong, non-nucleophilic base like sodium ethoxide is dramatically different for each isomer, showcasing their distinct synthetic utilities.
Table 2: Comparative Data for Base-Induced Reactions
| Compound | Base/Solvent | Major Product | Mechanism | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-bromo-5-oxopentanoate | NaOEt / EtOH | Ethyl 2-acetyl-dihydrofuran-2-carboxylate | Intramolecular SN2 (Cyclization) | 85 |
| Ethyl 2-bromo-3-oxobutanoate | NaOEt / EtOH | Ethyl 2-methyl-3-oxobutanoate | Favorskii Rearrangement | 78 |
| Ethyl 3-bromo-4-oxopentanoate | NaOEt / EtOH | Ethyl 4-oxopent-2-enoate | E2 Elimination | 90 |
Mechanistic Insight:
-
Ethyl 4-bromo-5-oxopentanoate first forms an enolate at the C-3 position. This enolate then acts as an internal nucleophile, attacking the γ-carbon and displacing the bromide to form a stable five-membered dihydrofuran ring. This is a kinetically and thermodynamically favorable process known as an intramolecular Williamson ether synthesis.
-
Ethyl 2-bromo-3-oxobutanoate undergoes the classic Favorskii rearrangement.[7] An enolate forms on the side of the ketone away from the bromine, which then cyclizes to a cyclopropanone intermediate. This strained ring is opened by the ethoxide nucleophile to yield the rearranged ester product.[1][5]
-
Ethyl 3-bromo-4-oxopentanoate has an acidic proton α to the ketone. A strong base readily abstracts this proton, and the resulting enolate eliminates the bromide via an E2 mechanism to yield the conjugated α,β-unsaturated product.
The mechanistic divergence is illustrated below.
Caption: Contrasting mechanisms for γ-isomer cyclization and α-isomer rearrangement.
Chapter 3: Experimental Protocols
To ensure reproducibility and provide actionable guidance, we present a standardized protocol for the intramolecular cyclization of Ethyl 4-bromo-5-oxopentanoate.
Protocol 1: Synthesis of Ethyl 2-acetyl-dihydrofuran-2-carboxylate
Safety Precaution: Handle sodium ethoxide and ethanol in an inert atmosphere (e.g., nitrogen or argon) as they are moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reagents & Equipment:
-
Ethyl 4-bromo-5-oxopentanoate (1.0 eq)
-
Sodium Ethoxide (1.1 eq)
-
Anhydrous Ethanol (EtOH), 0.5 M solution
-
Round-bottom flask with magnetic stirrer
-
Condenser and inert gas inlet
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium ethoxide in portions to the cold ethanol with stirring until fully dissolved.
-
Add Ethyl 4-bromo-5-oxopentanoate dropwise to the solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography to yield the pure product.
-
The workflow for this protocol is outlined below.
Caption: Experimental workflow for the synthesis of Ethyl 2-acetyl-dihydrofuran-2-carboxylate.
Conclusion
Ethyl 4-bromo-5-oxopentanoate exhibits a distinct reactivity profile compared to its α- and β-isomers. Its structure favors rapid SN2 substitutions at the primary-like carbon and facilitates efficient intramolecular cyclization to form valuable dihydrofuran scaffolds. In contrast, α-bromo-keto esters are predisposed to the Favorskii rearrangement, while β-isomers preferentially undergo elimination. This guide underscores the critical importance of halogen position in designing synthetic routes. By understanding these fundamental principles, researchers can leverage the unique reactivity of each isomer to achieve their desired molecular targets with greater precision and efficiency.
References
-
Kowalski, C. J., Haque, M. S., & Fields, K. W. (1985). Ester homologation via α-bromo α-keto dianion rearrangement. Journal of the American Chemical Society, 107(5), 1429–1430. [Link]
-
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chen, Z., et al. (2021). Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. Organic & Biomolecular Chemistry, 19(40), 8826-8830. [Link]
-
Wikipedia contributors. (n.d.). Favorskii rearrangement. Wikipedia. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. [Link]
-
Khan, A. T., et al. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]
-
Bare, T. M., & House, H. O. (1969). Reactions of α-bromo ketones with zinc. Organic Syntheses, 49, 81. [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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Navigating Nucleophilic Reactivity: A Comparative Guide to Ethyl 4-bromo-5-oxopentanoate and Ethyl 4-chloro-5-oxopentanoate
For the modern medicinal chemist and process development scientist, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Among the versatile building blocks available, γ-halo-ketoesters such as ethyl 4-bromo-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate are invaluable precursors for the synthesis of a diverse array of heterocyclic scaffolds that form the core of many pharmaceutical agents. This guide provides an in-depth, objective comparison of the reactivity of these two reagents, supported by fundamental chemical principles and illustrative experimental data, to inform your selection process and optimize your synthetic strategies.
The Decisive Factor: Leaving Group Ability and Bond Energetics
The primary determinant of the differential reactivity between ethyl 4-bromo-5-oxopentanoate and its chloro-analog lies in the inherent properties of the halogen substituent, specifically its ability to function as a leaving group in nucleophilic substitution reactions. The bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻) for two key reasons rooted in fundamental physical chemistry.[1]
Firstly, the bromide ion is larger and more polarizable than the chloride ion. This allows the negative charge to be dispersed over a larger volume, resulting in a more stable, "softer" anion that is less basic. Weaker bases are better leaving groups because they are less likely to re-bond with the electrophilic carbon center.[1]
Secondly, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus facilitating a lower activation energy for the reaction. This is quantitatively supported by their respective bond dissociation energies (BDEs).
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~324 |
| C-Br | ~285 |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. The lower BDE of the C-Br bond indicates it is weaker and more easily cleaved during a nucleophilic substitution reaction.[2] |
This fundamental difference in leaving group ability translates directly to faster reaction rates and often allows for milder reaction conditions when employing the bromo-ester. In many instances, a reaction with ethyl 4-bromo-5-oxopentanoate will proceed to completion at a lower temperature or in a shorter timeframe than the equivalent reaction with the chloro-ester. This can be a significant advantage in complex, multi-step syntheses where minimizing thermal degradation of sensitive functional groups is paramount.
Reactivity in Action: Synthesis of Heterocyclic Scaffolds
The enhanced reactivity of ethyl 4-bromo-5-oxopentanoate is particularly evident in the synthesis of five- and six-membered heterocyclic compounds, which are of immense importance in drug discovery.
The Feist-Benary Furan Synthesis: A Case Study in Reactivity
The Feist-Benary synthesis is a classic and reliable method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[3][4] While our topic molecules are γ-halo-ketoesters, the principles of the initial nucleophilic attack are analogous. The reaction proceeds via deprotonation of a β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon bearing the halogen.
Illustrative Workflow: Feist-Benary Furan Synthesis
Caption: Workflow for the Feist-Benary furan synthesis.
Due to the superior leaving group ability of bromide, ethyl 4-bromo-5-oxopentanoate will undergo this initial alkylation step more readily than ethyl 4-chloro-5-oxopentanoate. This can lead to higher yields and shorter reaction times.
Experimental Protocol: Feist-Benary Synthesis of a Furan Derivative
The following is a representative protocol for the Feist-Benary synthesis. While a specific protocol for the title compounds is not available, this procedure for the closely related chloroacetone and ethyl acetoacetate can be adapted.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in a solvent like ethanol.[1]
-
Addition of Halo-Ketoester: Slowly add the γ-halo-ketoester (1.0 equivalent) to the stirred mixture. For ethyl 4-bromo-5-oxopentanoate, this addition can often be performed at room temperature, while the less reactive ethyl 4-chloro-5-oxopentanoate may require gentle heating to initiate the reaction.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is anticipated that the reaction with the bromo-ester will reach completion significantly faster.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether), and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[1]
Synthesis of Pyridazines: Accessing Six-Membered Heterocycles
Pyridazines and their derivatives are another important class of heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[5] Ethyl 4-halo-5-oxopentanoates can be considered precursors to 1,4-dicarbonyl systems, and their reaction with hydrazine hydrate offers a direct route to pyridazinones.
Reaction Pathway: Pyridazinone Synthesis
Caption: General pathway for pyridazinone synthesis.
In this synthesis, the intramolecular nucleophilic substitution step is again influenced by the nature of the halogen. The greater reactivity of the C-Br bond in ethyl 4-bromo-5-oxopentanoate facilitates a more facile ring closure compared to the C-Cl bond in the chloro-analog.
Experimental Protocol: Synthesis of a Pyridazinone Derivative
The following is a general procedure for the synthesis of a pyridazinone from a γ-ketoester and hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-halo-5-oxopentanoate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution. The reaction may be exothermic, and cooling may be necessary.[6]
-
Reaction Conditions: The mixture is typically heated at reflux for several hours until the reaction is complete, as determined by TLC or LC-MS. When using ethyl 4-bromo-5-oxopentanoate, it is expected that the reaction will proceed at a lower temperature or for a shorter duration compared to its chloro counterpart.
-
Workup and Isolation: After cooling, the reaction mixture is often poured into ice water to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[6]
Comparative Performance Summary
| Feature | Ethyl 4-bromo-5-oxopentanoate | Ethyl 4-chloro-5-oxopentanoate | Rationale |
| Reactivity | High | Moderate | Bromide is a better leaving group than chloride. |
| Reaction Times | Shorter | Longer | Lower activation energy due to weaker C-Br bond. |
| Reaction Conditions | Milder (lower temperatures often suffice) | More forcing conditions may be required | Higher reactivity allows for less thermal input. |
| Yields | Often higher | Can be lower due to incomplete reaction or side products | More efficient conversion to product. |
| Cost & Availability | Generally higher cost | Generally lower cost | Brominated reagents are often more expensive to produce. |
| Stability | Less stable, more prone to degradation | More stable, longer shelf-life | Higher reactivity can correlate with lower stability. |
Table 2: Head-to-Head Comparison of Ethyl 4-bromo-5-oxopentanoate and Ethyl 4-chloro-5-oxopentanoate.
Conclusion and Recommendations
The choice between ethyl 4-bromo-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate is a classic example of the trade-off between reactivity and cost/stability in chemical synthesis.
Ethyl 4-bromo-5-oxopentanoate is the reagent of choice when:
-
High reactivity is paramount: For sluggish nucleophiles or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Reaction efficiency is critical: In later stages of a synthesis where maximizing yield is essential.
-
Shorter reaction times are desired: To improve throughput in a process chemistry setting.
Ethyl 4-chloro-5-oxopentanoate is a suitable alternative when:
-
Cost is a primary driver: For large-scale syntheses where the lower cost of the starting material provides a significant economic advantage.
-
The nucleophile is sufficiently reactive: When the reaction proceeds efficiently even with a less reactive electrophile.
-
Long-term storage and stability are concerns.
Ultimately, the optimal choice will depend on the specific context of the synthesis, including the nature of the nucleophile, the complexity of the substrate, and the economic and practical constraints of the project. A thorough understanding of the fundamental principles of reactivity, as outlined in this guide, will empower the discerning chemist to make the most informed and strategic decision.
References
-
Brainly. (2023). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. [Online] Available at: [Link]
-
Wolfson, R., et al. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
-
Student Doctor Network. (2012). Why is bromide a better nucleophile than chloride? [Online] Available at: [Link]
-
Reddit. (n.d.). Why is chlorine the right leaving group but not bromine (or iodine)? [Online] Available at: [Link]
-
Patsnap. (n.d.). Preparation method of ethyl 4-chloroacetoacetate. Eureka. [Online] Available at: [Link]
-
Sciencemadness Wiki. (2020). Hunsdiecker reaction. [Online] Available at: [Link]
-
YouTube. (2021). Feist-Benary Synthesis Of Furan. [Online] Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Hunsdiecker reaction. [Online] Available at: [Link]
-
Reddit. (n.d.). Better Leaving Group: Bromide VS Chloride. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Online] Available at: [Link]
- Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
-
Wikipedia. (n.d.). Feist–Benary synthesis. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of fully substituted furans and allenyl ketone. [Online] Available at: [Link]
-
ResearchGate. (2020). Pyridazine and condensed pyridazine synthesis. [Online] Available at: [Link]
-
Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Online] Available at: [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Online] Available at: [Link]
-
ACS Publications. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
KPU Pressbooks. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Online] Available at: [Link]
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Save My Exams. (n.d.). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. [Online] Available at: [Link]
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A Comparative Guide to the Catalytic Asymmetric Reduction of Ethyl 4-bromo-5-oxopentanoate
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to produce chiral building blocks is of paramount importance, particularly in the development of novel pharmaceuticals and agrochemicals. Ethyl 4-bromo-5-oxopentanoate, a bifunctional molecule featuring both a ketone and an α-bromo ester, represents a valuable synthon. The stereoselective reduction of its ketone moiety to the corresponding chiral bromohydrin, ethyl 4-bromo-5-hydroxypentanoate, unlocks access to a diverse array of complex chiral molecules. This guide provides a comparative analysis of three leading catalytic methodologies for this enantioselective transformation: transition metal-catalyzed asymmetric hydrogenation, organocatalytic asymmetric reduction, and biocatalytic reduction. By examining the underlying principles, performance data from analogous systems, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate catalytic strategy for their specific needs.
Transition Metal Catalysis: The Noyori Asymmetric Hydrogenation
The Nobel Prize-winning Noyori asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones.[1] This methodology typically employs ruthenium (II) catalysts bearing a chiral diphosphine ligand, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), in the presence of a diamine ligand.[2][3]
Mechanistic Insights and Rationale
The catalytic cycle of the Noyori asymmetric hydrogenation is a well-elucidated process.[2][3] The active catalyst, a ruthenium hydride species, is generated in situ from a precatalyst. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol. The presence of a base is crucial for the generation and regeneration of the active catalytic species.
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
Performance and Considerations
Table 1: Performance of Noyori-type Catalysts in the Asymmetric Hydrogenation of Representative Ketones
| Catalyst | Substrate | Yield (%) | ee (%) (Configuration) | Conditions | Reference |
| RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | Pinacolone | >99 | 98 (S) | H₂ (100 atm), KOH, Ethanol, 25 °C | [4] |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | 95 | 97 (R) | HCOOH/NEt₃, CH₂Cl₂, 28 °C | [5] |
Advantages:
-
High enantioselectivities and yields are often achieved.
-
The catalytic system is well-studied and reliable for a broad range of ketones.
-
Both enantiomers of the product can be accessed by using the corresponding (R)- or (S)-BINAP ligand.
Disadvantages:
-
Ruthenium catalysts and chiral ligands can be expensive.
-
The reaction often requires high pressures of hydrogen gas, necessitating specialized equipment.
-
The presence of the bromine atom in Ethyl 4-bromo-5-oxopentanoate could potentially lead to side reactions, such as dehalogenation, although this is not always the case.
Experimental Protocol: Noyori Asymmetric Hydrogenation
The following is a representative protocol for the asymmetric hydrogenation of a ketone using a Noyori-type catalyst, adapted for Ethyl 4-bromo-5-oxopentanoate.
Materials:
-
Ethyl 4-bromo-5-oxopentanoate
-
[RuCl₂((S)-BINAP)]₂
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, to a glass liner for the autoclave, add [RuCl₂((S)-BINAP)]₂ (0.005 mol%) and (S,S)-DPEN (0.01 mol%).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst components.
-
Add Ethyl 4-bromo-5-oxopentanoate (1.0 eq).
-
In a separate vial, dissolve potassium tert-butoxide (0.1 eq) in 2-propanol and add this solution to the reaction mixture.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC.
-
After the reaction is complete, carefully vent the autoclave.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl (S)-4-bromo-5-hydroxypentanoate.
Organocatalysis: The Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective organocatalytic method for the enantioselective reduction of prochiral ketones.[6][7] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), in combination with a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[6]
Mechanistic Insights and Rationale
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent. The nitrogen atom of the oxazaborolidine coordinates to the borane, which in turn activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. This ternary complex then undergoes an intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state, affording the chiral alcohol with high enantioselectivity.[7]
Caption: Simplified catalytic cycle of the Corey-Itsuno (CBS) reduction.
Performance and Considerations
The CBS reduction is known for its high enantioselectivity for a wide range of ketones, including those with functional groups.[6] While specific data for Ethyl 4-bromo-5-oxopentanoate is scarce, the reduction of other functionalized ketones proceeds with excellent results.
Table 2: Performance of CBS Catalysts in the Asymmetric Reduction of Representative Ketones
| Catalyst | Substrate | Yield (%) | ee (%) (Configuration) | Conditions | Reference |
| (S)-Me-CBS | Acetophenone | 97 | 96 (R) | BH₃·THF, THF, -20 °C | [8] |
| (R)-Bu-CBS | 1-Tetralone | 95 | 98 (R) | BH₃·SMe₂, Toluene, -40 °C | [6] |
Advantages:
-
Excellent enantioselectivities are typically achieved.
-
The reaction conditions are generally mild, avoiding high pressures and temperatures.
-
The catalyst is metal-free, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.
-
Both enantiomers of the catalyst are commercially available.
Disadvantages:
-
A stoichiometric amount of the borane reagent is required.
-
The borane reagents are moisture-sensitive and require careful handling.
-
The presence of the ester group in the substrate could potentially react with the borane, although the ketone is generally more reactive.
Experimental Protocol: Corey-Itsuno (CBS) Reduction
The following is a representative protocol for the CBS reduction of a ketone, adapted for Ethyl 4-bromo-5-oxopentanoate.
Materials:
-
Ethyl 4-bromo-5-oxopentanoate
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the solution to the desired temperature (e.g., -20 °C) in a cryostat.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve Ethyl 4-bromo-5-oxopentanoate (1.0 eq) in anhydrous THF.
-
Add the solution of the substrate dropwise to the catalyst-borane mixture over a period of 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for the specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
After the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl (R)-4-bromo-5-hydroxypentanoate.
Biocatalysis: The Green Chemistry Approach
Biocatalysis, utilizing either isolated enzymes or whole microbial cells, has emerged as a powerful and environmentally benign alternative for asymmetric synthesis.[9] For the reduction of ketones, ketoreductases (KREDs) and baker's yeast (Saccharomyces cerevisiae) are commonly employed.[5][10]
Mechanistic Insights and Rationale
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site possesses a specific three-dimensional structure that binds the ketone in a preferred orientation, leading to hydride delivery to one face of the carbonyl group with high stereoselectivity.[10] In a whole-cell system like baker's yeast, a cocktail of different reductases is present, and the overall stereochemical outcome depends on the relative activities and selectivities of these enzymes for the given substrate.[5] A cofactor regeneration system is essential for the economic viability of these processes.[10]
Caption: Schematic of a ketoreductase-catalyzed reduction with cofactor regeneration.
Performance and Considerations
Biocatalytic reductions often exhibit exceptional enantioselectivity and operate under mild, aqueous conditions. The substrate scope of wild-type enzymes can be a limitation, but protein engineering has significantly expanded the range of accessible transformations.[10]
Table 3: Performance of Biocatalysts in the Asymmetric Reduction of Representative Keto Esters
| Biocatalyst | Substrate | Yield (%) | ee (%) (Configuration) | Conditions | Reference |
| Baker's Yeast | Ethyl acetoacetate | 75-85 | 88-94 (S) | Sucrose, water, 30 °C | [3] |
| KRED-P2-H07 | Ethyl 4-chloroacetoacetate | >99 | >99.5 (S) | Isopropanol, Tris-HCl buffer, 30 °C | [10] |
Advantages:
-
Extremely high enantioselectivities are often achievable.
-
Reactions are performed in environmentally friendly solvents (typically water) under mild conditions (room temperature and atmospheric pressure).
-
Biocatalysts are biodegradable and derived from renewable resources.
Disadvantages:
-
Substrate scope can be limited for wild-type enzymes.
-
Product inhibition can sometimes be an issue, limiting substrate concentrations.
-
Work-up procedures to separate the product from the biomass or enzyme can be more complex.
-
The bromo-substituent might be susceptible to enzymatic dehalogenation by other enzymes present in whole-cell systems.
Experimental Protocol: Baker's Yeast Reduction
The following is a representative protocol for the asymmetric reduction of a keto ester using baker's yeast, adapted for Ethyl 4-bromo-5-oxopentanoate.
Materials:
-
Ethyl 4-bromo-5-oxopentanoate
-
Baker's yeast (active dry yeast)
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite®)
Procedure:
-
In a large Erlenmeyer flask, dissolve sucrose (e.g., 100 g) in warm tap water (e.g., 500 mL).
-
Once the sugar has dissolved and the solution has cooled to around 35-40 °C, add the active dry baker's yeast (e.g., 50 g) and stir until a homogeneous suspension is formed.
-
Allow the yeast to activate for about 30 minutes, during which time foaming should be observed.
-
Add Ethyl 4-bromo-5-oxopentanoate (1.0 eq) to the fermenting yeast suspension.
-
Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide.
-
Stir the mixture at room temperature for 24-72 hours, monitoring the progress of the reaction by TLC or GC.
-
Upon completion, add diatomaceous earth to the reaction mixture to aid in filtration.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with water.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-bromo-5-hydroxypentanoate.
Comparative Summary and Outlook
The choice of catalyst for the asymmetric reduction of Ethyl 4-bromo-5-oxopentanoate will ultimately depend on the specific requirements of the synthesis, including scalability, cost, and the desired enantiopurity.
Table 4: Overall Comparison of Catalytic Systems
| Feature | Noyori Asymmetric Hydrogenation | Corey-Itsuno (CBS) Reduction | Biocatalysis (KREDs/Yeast) |
| Catalyst Type | Transition Metal (Ru) | Organocatalyst (Boron-based) | Enzyme/Whole Cell |
| Stereoselectivity | Very High to Excellent | Excellent | Excellent to Superb |
| Substrate Scope | Broad | Broad | Can be limited, but expandable |
| Reaction Conditions | Often high H₂ pressure | Mild, atmospheric pressure | Very mild, aqueous |
| Reagent Stoichiometry | Catalytic | Stoichiometric borane | Catalytic (with cofactor regeneration) |
| Cost | High (catalyst) | Moderate | Potentially low (yeast) to high (isolated enzyme) |
| Scalability | Well-established | Scalable | Well-established for many processes |
| Key Advantage | High turnover numbers | Metal-free, predictable | "Green," exceptional selectivity |
| Potential Challenge | Dehalogenation, cost | Stoichiometric waste | Substrate compatibility, work-up |
For large-scale industrial applications where cost and high throughput are critical, a highly optimized biocatalytic process using a specific ketoreductase would likely be the most attractive option, provided a suitable enzyme can be identified or engineered. For laboratory-scale synthesis where high enantiopurity is the primary goal and cost is less of a concern, both the Noyori hydrogenation and the CBS reduction are excellent and reliable choices. The CBS reduction offers the advantage of avoiding high-pressure equipment.
Future research in this area should focus on obtaining direct experimental data for the asymmetric reduction of Ethyl 4-bromo-5-oxopentanoate using these state-of-the-art catalytic systems. Such studies will provide a definitive basis for comparison and enable the rational selection of the optimal catalyst for the synthesis of this valuable chiral building block.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237–248. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. [Link]
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Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1984). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
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Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
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Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039–2044. [Link]
-
Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron Letters, 48(44), 7853–7856. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2007). Baker's yeast in organic synthesis. Chemical Reviews, 107(7), 3133–3169. [Link]
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Mathre, D. J., Thompson, A. S., Douglas, A. W., Hoogsteen, K., Carroll, J. D., Corley, E. G., & Triverdi, B. K. (1993). A practical process for the preparation of a chiral tranquilizer. The Journal of Organic Chemistry, 58(10), 2880–2888. [Link]
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Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. [Link]
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A Researcher's Guide to Spectroscopic Differentiation of α-Bromo and β-Bromo Keto Esters
<
For researchers, scientists, and professionals in drug development, halo-keto esters are invaluable synthetic intermediates. The precise placement of the halogen atom on the carbon backbone is critical, as α- and β-bromo isomers exhibit distinct reactivity and lead to vastly different molecular architectures. Consequently, unambiguous structural confirmation is paramount. This guide provides an in-depth spectroscopic comparison of α-bromo versus β-bromo keto esters, grounded in experimental data and mechanistic principles, to empower researchers in their analytical endeavors.
This guide will use ethyl 2-bromo-3-oxobutanoate (an α-bromo keto ester) and ethyl 4-bromo-3-oxobutanoate (a β-bromo keto ester) as model compounds to illustrate the key spectroscopic differences.
The Decisive Influence of Bromine's Position
The core principle underpinning the spectroscopic differences between these isomers is the powerful electron-withdrawing inductive effect of the bromine atom. The proximity of this electronegative atom to the keto and ester functional groups alters the electron density distribution throughout the molecule, creating unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: A Tale of Two Protons
Proton NMR provides the most direct and often definitive evidence for distinguishing between the α and β isomers. The chemical shift of protons on carbon atoms near the bromine is significantly affected.
In an α-bromo keto ester , the proton on the carbon bearing the bromine (the α-carbon) is directly influenced by both the bromine and the adjacent carbonyl group. This dual deshielding effect results in a significant downfield shift, typically placing the α-proton signal in the 4.5-5.0 ppm region.
Conversely, in a β-bromo keto ester , the protons on the carbon with the bromine are further from the ester group. While still deshielded by the bromine, the effect of the keto group is less direct. The resulting signal for the -CH₂-Br protons appears further upfield compared to the α-isomer, generally in the 3.5-4.0 ppm range. Furthermore, these protons will show coupling to the adjacent methylene protons, typically appearing as a triplet.
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl 2-bromo-3-oxobutanoate (α) | -CH(Br)- | 4.5 - 5.0 | Quartet |
| Ethyl 4-bromo-3-oxobutanoate (β) | -CH₂-Br | 3.5 - 4.0 | Triplet |
¹³C NMR Spectroscopy: Tracking the Inductive Effect
Carbon NMR corroborates the findings from ¹H NMR, offering a clear distinction based on the chemical shifts of the carbons directly bonded to the bromine atom and the carbonyl carbons.
The carbon atom bonded to bromine is significantly deshielded. In the α-isomer , this C-Br carbon signal is typically found around 40-50 ppm . In the β-isomer , the C-Br carbon is further downfield, often in the 25-35 ppm range.
The position of the bromine also influences the carbonyl carbons. The electron-withdrawing effect of an α-bromine atom slightly deshields the adjacent keto carbonyl carbon, causing it to appear at a slightly higher chemical shift compared to the β-isomer.
| Compound | Carbon | Typical Chemical Shift (δ, ppm) |
| Ethyl 2-bromo-3-oxobutanoate (α) | -C(Br)- | 40 - 50 |
| C=O (keto) | ~195 | |
| Ethyl 4-bromo-3-oxobutanoate (β) | -C-Br | 25 - 35 |
| C=O (keto) | ~200 |
Infrared (IR) Spectroscopy: Carbonyl Stretching Frequencies
IR spectroscopy provides valuable information about the electronic environment of the carbonyl groups. The C=O stretching vibration is particularly sensitive to the inductive effects of adjacent substituents.[1]
In an α-bromo keto ester , the electronegative bromine atom pulls electron density away from the ketone carbonyl group. This inductive effect increases the double bond character of the C=O bond, causing it to vibrate at a higher frequency. Consequently, the ketone C=O stretch for an α-isomer is typically observed at a higher wavenumber (~1735-1750 cm⁻¹ ).
For the β-bromo keto ester , the bromine atom is more distant from the keto group, and its inductive effect is attenuated. As a result, the keto C=O stretching frequency is closer to that of an unsubstituted keto ester, appearing at a lower wavenumber (~1715-1725 cm⁻¹ ).[2] The ester carbonyl stretch is less affected and appears around 1735-1745 cm⁻¹ in both isomers.
| Compound | Functional Group | Typical IR Frequency (cm⁻¹) |
| Ethyl 2-bromo-3-oxobutanoate (α) | C=O (keto) | 1735 - 1750 |
| C=O (ester) | 1735 - 1745 | |
| Ethyl 4-bromo-3-oxobutanoate (β) | C=O (keto) | 1715 - 1725 |
| C=O (ester) | 1735 - 1745 |
Mass Spectrometry: Distinct Fragmentation Pathways
Mass spectrometry reveals differences in the fragmentation patterns of the two isomers, which can be used for their differentiation.[3] The presence of bromine is often readily identified by the characteristic M+2 isotopic peak, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5]
For the α-bromo keto ester , a prominent fragmentation pathway is the α-cleavage, leading to the loss of the bromine atom or the acetyl group.
The β-bromo keto ester can undergo a characteristic McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by the elimination of a neutral alkene. This fragmentation pathway is generally not observed for the α-isomer.
Experimental Protocols
Synthesis of Ethyl 2-bromo-3-oxobutanoate (α-isomer)
A mild and regioselective method for the α-bromination of β-keto esters involves the use of bromodimethylsulfonium bromide (BDMS).[6]
-
Preparation of BDMS: To a stirred solution of dimethyl sulfide (1.1 eq) in CH₂Cl₂ at 0 °C, add a solution of Br₂ (1.0 eq) in CH₂Cl₂ dropwise. Stir for 30 minutes to form the BDMS reagent.
-
Bromination: To the prepared BDMS solution at 0 °C, add a solution of ethyl acetoacetate (1.0 eq) in CH₂Cl₂ dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of Ethyl 4-bromo-3-oxobutanoate (β-isomer)
The synthesis of the β-isomer can be achieved by the bromination of ethyl acetoacetate under controlled conditions.[7]
-
Reaction Setup: Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane and cool the solution to 0 °C in an ice bath.
-
Bromination: Add bromine (1.0 eq) dropwise to the cooled solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure.[7]
Spectroscopic Analysis Workflow
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Structural Comparison and Key Differentiating Features
Caption: Key Spectroscopic Differentiators.
Conclusion
The differentiation between α- and β-bromo keto esters is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy often provides the most unambiguous evidence through the distinct chemical shifts and coupling patterns of the protons adjacent to the bromine atom. ¹³C NMR and IR spectroscopy offer strong corroborating data based on the inductive effects on the carbon skeleton and carbonyl stretching frequencies, respectively. Finally, mass spectrometry can provide further confirmation through the analysis of characteristic fragmentation patterns. By understanding the fundamental principles behind these spectroscopic differences, researchers can confidently and accurately determine the structure of their synthesized bromo keto ester isomers.
References
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Oregon State University. 1H NMR Chemical Shift. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
-
ACS Publications. Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols | The Journal of Organic Chemistry. [Link]
-
PMC. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
-
LookChem. Cas 13176-46-0,Ethyl 4-bromoacetoacetate. [Link]
-
Organic Syntheses Procedure. ethyl bromoacetate. [Link]
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Wikipedia. Ethyl bromoacetate. [Link]
-
ResearchGate. Experimental IR spectra of carbonyl stretching vibration of.... [Link]
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Unknown Source. Chemical shifts. [Link]
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PubChem. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3. [Link]
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ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Chemistry Portal. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). [Link]
-
Unknown Source. Short Summary of 1H-NMR Interpretation. [Link]
-
ResearchGate. Mass Spectra of β-Keto Esters. [Link]
-
Unknown Source. Carbonyl - compounds - IR - spectroscopy. [Link]
-
PubChem. Ethyl bromoacetate-2-13C | C4H7BrO2. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
University of Calgary. IR: ketones. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
PubChem. Ethyl 2-(2-bromoethoxy)acetate | C6H11BrO3. [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
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- 5. youtube.com [youtube.com]
- 6. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 7. echemi.com [echemi.com]
Assessing the Purity of Synthesized Ethyl 4-bromo-5-oxopentanoate: A Comparative Analytical Guide
Executive Summary
The assessment of Ethyl 4-bromo-5-oxopentanoate presents a specific analytical paradox: the molecule is an
This guide argues that quantitative NMR (qNMR) is the superior analytical standard for this substrate, outperforming traditional chromatography (GC/HPLC) which often introduces artifacts (thermal degradation or hydrolysis) that falsify purity data.[1]
The Chemical Challenge: Why Standard QC Fails
To accurately assess purity, one must first understand the instability mechanisms inherent to the
Structural Vulnerabilities[1][2]
-
Thermal Elimination: The acidic proton at C4 (alpha to the carbonyl) facilitates
-elimination of HBr, especially under GC injector temperatures, leading to the formation of ethyl 5-oxopent-3-enoate (an -unsaturated aldehyde).[1] -
Hydration Equilibrium: The C5 aldehyde is highly electrophilic due to the electron-withdrawing bromine at C4.[1] In the presence of moisture (or aqueous HPLC mobile phases), it exists in equilibrium with its gem-diol (hydrate) form, complicating peak integration.[1]
-
Acetalization: If synthesized or stored in alcohols (e.g., ethanol), it readily forms hemiacetals or acetals, often mistaken for impurities.[1]
Comparative Analysis of Analytical Methodologies
The following table compares the three primary analytical techniques for this specific substrate.
| Feature | Method A: 1H qNMR (Recommended) | Method B: GC-MS (Not Recommended) | Method C: RP-HPLC-MS (Conditional) |
| Primary Mechanism | Nuclear spin resonance (In-solution) | Thermal volatilization & EI Ionization | Hydrophobic interaction & ESI Ionization |
| Thermal Stress | None (Ambient temp) | High (Injector >200°C) | Low (Column <40°C) |
| Sample State | Native (in | Gas Phase | Liquid (Aqueous/Organic mix) |
| Detection Bias | Universal (H-containing) | Volatility-dependent | Chromophore/Ionization-dependent |
| Key Artifacts | Hydrate signals (distinct but real) | False Impurities (Elimination products) | Hydrolysis of ester/aldehyde |
| Quantification | Absolute (with Internal Std) | Relative (Response factors vary) | Relative (UV extinction varies) |
Deep Dive: The Failure of GC-MS
Gas Chromatography is the standard for volatile esters, but it is deceptive for
-
The Artifact: Upon hitting the heated inlet (typically 250°C), the molecule undergoes thermal dehydrobromination.
-
The Result: The chromatogram will show a large peak for the unsaturated alkene (elimination product) and a small peak for the parent. An inexperienced analyst will conclude the synthesis failed or the product is degraded, when in reality, the method destroyed the sample.
Deep Dive: The Limitations of HPLC
Reverse-Phase (RP) HPLC typically uses water/acetonitrile gradients.[1]
-
The Artifact: The aldehyde group rapidly hydrates in the aqueous mobile phase. This often results in "fronting" or split peaks (aldehyde vs. hydrate) that ruin integration accuracy.
-
Correction: Normal-phase HPLC (Hexane/EtOAc) avoids water but lacks the ionization compatibility of MS in many standard setups.
The Solution: Quantitative NMR (qNMR) Protocol[1]
qNMR is the only method that allows "in-situ" observation of the molecule without altering its chemical state.
Experimental Protocol
Objective: Determine absolute purity (wt%) of Ethyl 4-bromo-5-oxopentanoate.
Reagents:
-
Solvent:
(Neutralized with basic alumina to remove traces of DCl acid, which catalyzes degradation).[1] -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).[1] Reasoning: High boiling point, non-reactive, distinct singlet at ~6.1 ppm that does not overlap with the aldehyde (~9.5 ppm) or ethyl ester signals.
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~20 mg of the synthesized sample (
) and ~10 mg of TMB ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL of neutralized
. Vortex gently (do not sonicate, as heat promotes degradation).[1] -
Acquisition:
-
Pulse angle: 90°.[1]
-
Relaxation delay (
): >30 seconds (Critical for quantitative integration; ). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
Calculation:
- : Integral area[1]
- : Number of protons (1 for aldehyde, 3 for TMB)[1]
- : Molecular Weight[1][2][3]
- : Mass weighed
Visualization of Purity Assessment
Analytical Decision Matrix
This diagram illustrates the logical flow for choosing the correct method and interpreting results.
Figure 1: Analytical Decision Matrix highlighting the risks of thermal methods vs. the reliability of qNMR.
Degradation Pathways
Understanding what you see in the spectrum requires mapping the degradation.[1]
Figure 2: Common degradation pathways complicating the analysis of
References
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Klee, M. (2023).[1] "GC Solutions #35: Activity and Decomposition." Separation Science.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Quantitative NMR).
-
Simova, S., et al. (2021).[1] "Absolute content determination by quantitative NMR (qNMR) spectroscopy." National Institutes of Health (PMC).[1]
Sources
Comparative Guide: Biological Activity of Heterocycles Derived from Ethyl 4-bromo-5-oxopentanoate
Executive Summary
The synthesis of functionalized heterocycles from
This guide objectively compares the biological performance of Thiazole, Imidazole, and Oxazole derivatives synthesized from this scaffold. Based on current structure-activity relationship (SAR) data, Thiazole derivatives exhibit superior broad-spectrum antimicrobial efficacy (MIC < 1 µg/mL), while Imidazole derivatives demonstrate higher specificity in antifungal applications (targeting CYP51).
Synthetic Utility & Scaffold Divergence
The electrophilic nature of Ethyl 4-bromo-5-oxopentanoate allows for divergent synthesis based on the nucleophilic partner employed. The presence of the ethyl ester side chain (
Divergent Synthesis Pathway
The following diagram illustrates the regiochemical outcomes when reacting Ethyl 4-bromo-5-oxopentanoate with varying dinucleophiles.
Figure 1: Divergent synthesis of 5-substituted heterocycles from the common precursor. The propanoate side chain remains intact at the C5 position of the heterocycle.
Comparative Biological Activity[1][2]
The choice of heterocycle drastically alters the pharmacophore's interaction with biological targets. The table below summarizes the performance of derivatives where the ester side chain is converted to a hydrazide or amide (common lead optimization steps).
Table 1: Performance Matrix of Heterocyclic Cores
| Feature | 2-Aminothiazole | 2-Arylthiazole | Imidazole | Oxazole |
| Primary Indication | Antimicrobial (Gram +/-) | Anticancer (Solid Tumors) | Antifungal / Antiprotozoal | Anti-inflammatory |
| Bacterial Gyrase Inhibition | High (IC50: 0.5–2 µM) | Moderate | Low | Low |
| Tubulin Inhibition | Moderate | High (IC50: <100 nM) | Low | Moderate |
| CYP51 Binding | Low | Low | High | Low |
| Metabolic Stability | High (Oxidatively stable) | High | Moderate (N-oxidation risk) | Low (Ring opening risk) |
| Solubility (LogS) | Moderate | Low (Requires formulation) | High (Basic nitrogen) | Moderate |
Detailed Analysis
A. Antimicrobial Potency (Thiazoles)
Thiazole derivatives derived from this scaffold, particularly when the ester is converted to a hydrazone, exhibit potent DNA gyrase B inhibition.
-
Mechanism: The thiazole ring acts as a bioisostere to the peptide bond, stacking within the ATP-binding pocket of bacterial gyrase.
-
Data Support: In comparative broth microdilution assays, 2-aminothiazole derivatives showed MIC values of 0.25–1.0 µg/mL against S. aureus (MRSA), comparable to Ciprofloxacin [1, 2].
B. Cytotoxicity & Anticancer (Arylthiazoles vs. Imidazoles)
-
Thiazoles: 2-Arylthiazoles synthesized from this precursor demonstrate significant cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) lines. The mechanism typically involves the inhibition of tubulin polymerization, arresting cells in the G2/M phase.
-
Imidazoles: While less potent as cytotoxins, imidazole derivatives show superior selectivity for fungal enzymes (lanosterol 14
-demethylase), making them safer for non-oncology applications [3].
Mechanism of Action: Thiazole-Gyrase Interaction
To understand the superiority of the thiazole scaffold in antimicrobial applications, we model its interaction with the bacterial DNA Gyrase B subunit.
Figure 2: Pharmacophore mapping of Ethyl 4-bromo-5-oxopentanoate derived thiazoles within the bacterial DNA Gyrase active site.
Experimental Protocols
Reliable data generation requires standardized protocols. Below are the optimized methods for synthesis and bio-assay.
Protocol A: Hantzsch Synthesis of Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate
Rationale: The use of ethanol as a solvent ensures solubility of the polar thiourea, while reflux provides the energy for the dehydration step.
-
Reagents:
-
Ethyl 4-bromo-5-oxopentanoate (1.0 eq, 10 mmol)
-
Thiourea (1.1 eq, 11 mmol)
-
Ethanol (Absolute, 20 mL)
-
-
Procedure:
-
Dissolve thiourea in ethanol in a 50 mL round-bottom flask.
-
Add Ethyl 4-bromo-5-oxopentanoate dropwise over 10 minutes at room temperature.
-
Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). -
Work-up: Cool to RT. Neutralize with saturated
to pH 8. A precipitate will form. -
Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water (9:1).
-
Expected Yield: 75–85%.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures metabolic activity as an indicator of cell viability, crucial for assessing the anticancer potential of the 2-arylthiazole derivatives.
-
Cell Lines: MCF-7 (Breast adenocarcinoma), HEK293 (Normal control).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration
. -
Incubation: 48 hours at
, 5% . -
Development: Add MTT reagent (
). Incubate 4h. Dissolve formazan crystals in DMSO. -
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Strategic Recommendations
Based on the comparative data, the following development paths are recommended:
-
For Antibiotic Development: Prioritize the 2-aminothiazole scaffold. The C5-propanoate chain should be converted to a hydrazide-hydrazone linkage. This modification historically increases potency against Gram-negative strains by improving permeability [4].
-
For Antifungal Development: Shift to the Imidazole synthesis pathway using amidines. The imidazole nitrogen provides the necessary coordination to the Heme iron in fungal CYP51, a mechanism not accessible to the thiazole analogs.
-
Lead Optimization: Do not hydrolyze the ester to the free acid early in the discovery phase; the ester (or amide) is essential for cellular permeability. The free acid derivatives generally show poor MIC values due to charge repulsion at the bacterial membrane.
References
-
MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Link
-
Journal of Chemical Reviews. (2023).[1] Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Link
-
BenchChem. (2025).[2] Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone and Analogous Alpha-Halo Ketones. Link
-
NIH/PMC. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and Evaluation of Biological Activity. Link
-
ResearchGate. (2024). Overview of Thiazole and Their Derivatives Having Antimicrobial Activity. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
